molecular formula C11H10N2 B103558 3-(2-Pyridyl)aniline CAS No. 15889-32-4

3-(2-Pyridyl)aniline

Cat. No.: B103558
CAS No.: 15889-32-4
M. Wt: 170.21 g/mol
InChI Key: YLNMGMIEOWFPRX-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)aniline is an aromatic amine featuring a pyridine ring, serving as a valuable precursor in synthetic and catalytic chemistry. Its primary research application is in the construction of (pyridyl)imine ligands. These Schiff base ligands are crucial in coordinating with transition metals to form complexes with significant catalytic activity. For instance, iron(II) complexes supported by such (pyridyl)imine ligands have been effectively applied as catalysts in the transfer hydrogenation of ketones, a greener and environmentally benign alternative to high-pressure molecular hydrogenation protocols . This research highlights the compound's role in developing cost-effective and stable catalytic systems, providing scientists with a versatile building block for exploring new catalytic processes and materials. The product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNMGMIEOWFPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332665
Record name 3-(2-Pyridyl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15889-32-4
Record name 3-(2-Pyridyl)aniline
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Record name 15889-32-4
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Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Pyridyl)aniline: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-(2-Pyridyl)aniline. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identification

This compound is a biaryl amine composed of a pyridine ring linked to an aniline ring at the 3-position of the aniline moiety. This arrangement of aromatic and heterocyclic rings imparts specific electronic and steric properties that make it a valuable building block in chemical synthesis.

Structure:

Identifiers:

  • IUPAC Name: 3-(pyridin-2-yl)aniline[1]

  • CAS Number: 15889-32-4[1]

  • Molecular Formula: C₁₁H₁₀N₂[1]

  • Synonyms: 2-(3-Aminophenyl)pyridine, 3-pyridin-2-yl-phenylamine, 2-(m-Aminophenyl)pyridine[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction optimization, and application in various chemical processes.

PropertyValueReference
Molecular Weight 170.21 g/mol [1]
Melting Point 72-73 °C
Boiling Point 145-147 °C (at 0.1 Torr)
Appearance Solid[2]
Density (Predicted) 1.133 ± 0.06 g/cm³
XLogP3 1.9[1]
Topological Polar Surface Area (TPSA) 38.9 Ų[1]

Solubility: While specific quantitative solubility data for this compound is not extensively documented, a qualitative assessment can be made based on its structure and the properties of similar compounds. The presence of the amine and pyridine functionalities suggests the following solubility profile:

  • High solubility in polar protic solvents like methanol and ethanol.[3]

  • Moderate to high solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile.[3]

  • Low solubility in non-polar solvents like toluene and hexane.[3]

  • Soluble in chlorinated solvents like dichloromethane.

pKa: An exact experimental pKa value for this compound is not readily available in the literature. However, an estimation can be made based on the pKa values of aniline (pKa of conjugate acid ≈ 4.6) and pyridine (pKa of conjugate acid ≈ 5.2). The pyridine ring acts as an electron-withdrawing group, which is expected to decrease the basicity of the aniline nitrogen, lowering its pKa. Conversely, the aniline group is weakly activating and may slightly increase the basicity of the pyridine nitrogen. It is therefore expected to have two pKa values corresponding to the protonation of each nitrogen, with the aniline nitrogen being less basic than in unsubstituted aniline.

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Below is a summary of the expected spectral properties based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyridine rings. The chemical shifts will be influenced by the electronic effects of the amino group and the pyridine nitrogen.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (ortho to N)8.6-8.7d
Pyridine-H7.7-7.9m
Aniline-H6.7-7.5m
-NH₂3.5-4.5br s

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the two aromatic rings.

Carbon AtomsPredicted Chemical Shift (δ, ppm)
C-N (Aniline)146-148
C-N (Pyridine)149-150
C-C (ipso, Pyridine on Aniline)138-140
C-C (ipso, Aniline on Pyridine)155-157
Aromatic C-H115-137

FT-IR Spectroscopy (Predicted Characteristic Peaks): The infrared spectrum will show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as the C=C and C=N stretching vibrations of the aromatic and heteroaromatic rings.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)3300-3500Medium
Aromatic C-H Stretch3000-3100Medium-Weak
N-H Bend1580-1650Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C=N Stretch (Pyridine)~1590Medium-Strong
C-N Stretch1250-1340Medium-Strong

Mass Spectrometry (Predicted Fragmentation): In an electron impact (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would likely involve the loss of small molecules or radicals, with the molecular ion being an odd number due to the presence of two nitrogen atoms.[4]

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling: The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a haloaniline with a pyridylboronic acid.

Materials:

  • 3-Bromoaniline (or 3-iodoaniline)

  • Pyridine-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DMF, toluene)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst 3-Bromoaniline 3-Bromoaniline Reaction_Vessel Reaction Vessel (Dioxane/Water, 90-100°C) 3-Bromoaniline->Reaction_Vessel Pyridine-2-boronic_acid Pyridine-2-boronic_acid Pyridine-2-boronic_acid->Reaction_Vessel Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup 1. Cool 2. Extract 3. Dry Purification Column Chromatography Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

While this compound itself may not have significant intrinsic biological activity, its structural motif is a "privileged scaffold" in medicinal chemistry. It serves as a crucial intermediate for the synthesis of more complex molecules with therapeutic potential.

Kinase Inhibition: The pyridinyl-aniline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[5][6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Molecules incorporating the this compound core can be designed to bind to the ATP-binding site of kinases, inhibiting their activity. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the aniline moiety provides a vector for further functionalization to enhance potency and selectivity.[5]

Kinase_Signaling_Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylates Response Cellular Response (Proliferation, Survival) Effector->Response Leads to Inhibitor This compound -based Inhibitor Inhibitor->Kinase2 Inhibits ATP Binding

Caption: A representative kinase signaling pathway illustrating the inhibitory action of a this compound-based drug.

Materials Science: The rigid, conjugated structure of this compound also makes it a candidate for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and metal-organic frameworks (MOFs). The nitrogen atoms can act as coordination sites for metal ions, facilitating the formation of complex supramolecular structures.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place.

This technical guide provides a foundational understanding of this compound. Further research and development may uncover new applications and properties of this versatile chemical compound.

References

An In-depth Technical Guide to the Synthesis of 3-(2-Pyridyl)aniline from Pyridine and Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Pyridyl)aniline, a valuable building block in medicinal chemistry and materials science. The document focuses on the prevalent and efficient Suzuki-Miyaura cross-coupling reaction, presenting a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow. This guide is intended to be a practical resource for researchers and professionals in organic synthesis and drug development, enabling the reliable preparation of this important molecular scaffold.

Introduction

The this compound moiety is a significant structural motif found in a variety of biologically active compounds and functional materials. Its synthesis is of considerable interest to the pharmaceutical and chemical industries. Among the various synthetic strategies, transition-metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods for the construction of the pivotal C-C bond between the pyridine and aniline rings.

This guide will focus on the Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of C-C bonds. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. For the synthesis of this compound, this can be achieved by coupling a pyridine derivative with an aniline derivative.

Synthetic Pathways

The synthesis of this compound can be approached through several cross-coupling strategies. The two primary disconnection approaches for the Suzuki-Miyaura reaction are:

  • Route A: Coupling of a 2-halopyridine with a 3-aminophenylboronic acid derivative.

  • Route B: Coupling of a 2-pyridylboronic acid derivative with a 3-haloaniline.

This guide will provide a detailed protocol for Route A, which is a commonly employed and effective method.

Experimental Protocol: Suzuki-Miyaura Coupling

This section details the experimental procedure for the synthesis of this compound via the Suzuki-Miyaura cross-coupling of 2-bromopyridine and 3-aminophenylboronic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-BromopyridineC₅H₄BrN158.00
3-Aminophenylboronic acidC₆H₈BNO₂136.94
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56
Anhydrous Potassium CarbonateK₂CO₃138.21
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12
WaterH₂O18.02
Ethyl Acetate (EtOAc)C₄H₈O₂88.11
Sodium Sulfate (anhydrous)Na₂SO₄142.04
HexaneC₆H₁₄86.18
Silica Gel (for column chromatography)SiO₂60.08
Reaction Setup and Procedure

A suspension of 2-bromopyridine (0.5 g, 3.2 mmol), 3-aminophenylboronic acid (0.49 g, 3.2 mmol), anhydrous potassium carbonate (0.87 g, 6.3 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.36 g, 0.32 mmol) is prepared in a mixture of 1,2-dimethoxyethane (50 mL) and water (0.66 mL) in a reaction vessel under an argon atmosphere.[1] The reaction mixture is then heated to 80 °C and stirred overnight under argon protection.[1]

Work-up and Purification

After the reaction is complete, the mixture is cooled to room temperature.[1] Water and ethyl acetate are added to the reaction vessel, and the contents are transferred to a separatory funnel.[1] The organic and aqueous layers are separated.[1] The aqueous layer is extracted further with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

The crude product is then purified by silica gel column chromatography using a gradient elution of hexane-EtOAc to afford this compound.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound via the Suzuki-Miyaura coupling reaction described in the experimental protocol.

ParameterValue
Reactants
2-Bromopyridine0.5 g (3.2 mmol, 1.0 equiv)
3-Aminophenylboronic acid0.49 g (3.2 mmol, 1.0 equiv)
Catalyst
Pd(PPh₃)₄0.36 g (0.32 mmol, 0.1 equiv)
Base
Anhydrous K₂CO₃0.87 g (6.3 mmol, ~2.0 equiv)
Solvent
1,2-Dimethoxyethane (DME)50 mL
Water0.66 mL
Reaction Conditions
Temperature80 °C
Reaction TimeOvernight
Product
This compound0.22 g
Yield 42%
Analytical Data
LC-MS (Method 1)tR = 1.46 min; m/z = 171.2 [M + H]⁺

Visualizations

Synthetic Pathway

Suzuki_Miyaura_Synthesis cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2_bromopyridine 2-Bromopyridine reaction_mixture Suzuki-Miyaura Coupling 2_bromopyridine->reaction_mixture 3_aminophenylboronic_acid 3-Aminophenylboronic Acid 3_aminophenylboronic_acid->reaction_mixture catalyst Pd(PPh₃)₄ catalyst->reaction_mixture base K₂CO₃ base->reaction_mixture solvent DME/H₂O, 80°C solvent->reaction_mixture product This compound reaction_mixture->product

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow start Start combine_reagents Combine Reactants, Catalyst, and Base in DME/H₂O under Argon start->combine_reagents heat_react Heat to 80°C and Stir Overnight combine_reagents->heat_react cool_down Cool to Room Temperature heat_react->cool_down extraction Liquid-Liquid Extraction with EtOAc and Water cool_down->extraction drying Dry Combined Organic Layers with Na₂SO₄ extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Silica Gel Column Chromatography concentration->purification product Isolate this compound purification->product end End product->end

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol and quantitative data serve as a practical resource for researchers in the field. The versatility of the Suzuki-Miyaura reaction allows for the potential synthesis of a wide range of substituted pyridyl aniline derivatives by varying the starting materials, further highlighting its importance in drug discovery and materials science. It is recommended that all procedures be carried out by trained professionals in a controlled laboratory environment.

References

Spectroscopic Profile of 3-(2-Pyridyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(2-Pyridyl)aniline, a key building block in pharmaceutical and materials science research. The document, tailored for researchers, scientists, and professionals in drug development, details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, tabulated spectral data, and a workflow diagram for spectroscopic analysis.

Introduction

This compound, with the molecular formula C₁₁H₁₀N₂, is a bifunctional aromatic compound featuring both a pyridine and an aniline moiety. This unique structure makes it a valuable synthon for the development of novel ligands, functional materials, and pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a consolidated resource for its spectroscopic properties.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.68ddd4.8, 1.8, 0.91HPyridyl H6
7.94d8.01HPhenyl H6'
7.74td7.7, 1.81HPyridyl H4
7.32 - 7.27m2HPhenyl H4', Pyridyl H3
7.23ddd7.5, 4.8, 1.21HPyridyl H5
6.78ddd7.7, 2.3, 1.11HPhenyl H2'
3.85s (br)2H-NH₂

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
157.4Pyridyl C2
149.6Pyridyl C6
147.1Phenyl C1'
139.8Phenyl C3'
136.7Pyridyl C4
129.5Phenyl C5'
122.0Pyridyl C5
120.9Pyridyl C3
118.8Phenyl C4'
118.0Phenyl C6'
115.1Phenyl C2'

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100 - 3000MediumC-H stretching (aromatic)
1620 - 1580StrongC=C stretching (aromatic rings) and N-H bending
1470 - 1430StrongC=N stretching (pyridine ring)
1330 - 1250MediumC-N stretching (aromatic amine)
900 - 675StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass-to-charge ratios (m/z) observed for this compound are listed below.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
170100[M]⁺ (Molecular ion)
16980[M-H]⁺
14330[M-HCN]⁺
11525[C₉H₇]⁺
7815[C₆H₆]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of spectroscopic data and methodologies for the analysis of this compound. The presented NMR, IR, and MS data serve as a reliable reference for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for the unambiguous characterization of this important chemical compound.

Technical Guide: 3-(2-Pyridyl)aniline (CAS: 15889-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline, with CAS number 15889-32-4, is a biaryl amine compound featuring a pyridine ring linked to an aniline moiety at the meta-position. This structural arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of two distinct nitrogen atoms—the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized amino group on the aniline ring—provides multiple sites for chemical modification and coordination.

The pyridyl-aniline scaffold is recognized as a "privileged structure" in drug discovery, frequently appearing in molecules designed to interact with biological targets, particularly protein kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, often interacting with the hinge region of kinase ATP-binding pockets, while the aniline group serves as a versatile anchor for introducing further substitutions to enhance potency and selectivity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and formulation.

PropertyValueReference(s)
CAS Number 15889-32-4[1]
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1]
Appearance Solid
Melting Point 72-73 °C
Boiling Point 357.5 °C at 760 mmHg; 145-147 °C at 0.1 Torr
Density (Predicted) 1.133 ± 0.06 g/cm³
Solubility Slightly soluble in water (1.9 g/L at 25 °C)
Flash Point 197.3 °C
Refractive Index 1.626
XLogP3 1.9[1]
Topological Polar Surface Area 38.9 Ų[1]

Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons (8H) expected in the δ 6.5-8.7 ppm range, with distinct coupling patterns for the substituted pyridine and aniline rings. A broad singlet for the -NH₂ protons (2H) is also anticipated.
¹³C NMR Signals for 11 carbon atoms. Aromatic carbons typically appear in the δ 110-160 ppm range. The carbon attached to the amino group would be shifted upfield compared to the others on the aniline ring.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine group around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations for the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak [M]⁺ is expected at m/z = 170.21.

Synthesis and Reactivity

This compound is typically synthesized via palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-nitrogen bonds.

Synthetic Pathways

The most common and robust methods for synthesizing pyridyl-aniline scaffolds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound. For this compound, this could be achieved by reacting 2-bromopyridine with 3-aminophenylboronic acid or, alternatively, 3-bromoaniline with 2-pyridylboronic acid.[2][3]

  • Buchwald-Hartwig Amination: This method directly forms the C-N bond by coupling an aryl halide with an amine.[4][5] The synthesis could involve the reaction of 3-bromopyridine with aniline under palladium catalysis, though this approach may present challenges in regioselectivity and is less common for this specific isomer.

A logical workflow for the Suzuki-Miyaura synthesis is depicted below.

G General Suzuki-Miyaura Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reactants Combine Reactants: - Aryl Halide (e.g., 2-Bromopyridine) - Boronic Acid (e.g., 3-Aminophenylboronic acid) - Base (e.g., K₂CO₃) catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reactants->catalyst purge Purge with Inert Gas (Argon or Nitrogen) catalyst->purge solvent Add Degassed Solvents (e.g., Dioxane/Water) purge->solvent heat Heat and Stir (e.g., 90-100 °C, 12-18h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Liquid-Liquid Extraction cool->extract purify Column Chromatography extract->purify product Isolate Pure Product: This compound purify->product

Caption: General Suzuki-Miyaura Synthesis Workflow.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a pyridyl-aniline derivative, adapted for this compound.[2]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 3-Aminophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-aminophenylboronic acid (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Add 2-bromopyridine (1.0 equiv) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors.

G Role of this compound in Kinase Inhibitor Synthesis cluster_synthesis Chemical Derivatization start This compound (Building Block) functionalization Functionalization at Aniline Nitrogen (e.g., Amidation, Alkylation) start->functionalization C-N Coupling modification Modification of Aromatic Rings (e.g., Halogenation) start->modification Electrophilic Substitution intermediate Advanced Intermediate functionalization->intermediate modification->intermediate final_product Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) intermediate->final_product Final Synthetic Steps

Caption: Role in Kinase Inhibitor Synthesis.

  • Kinase Inhibitors: The pyridyl-aniline core is adept at binding to the ATP pocket of protein kinases. The pyridine nitrogen often forms a critical hydrogen bond with the kinase hinge region, while the aniline nitrogen provides a vector for introducing side chains that can occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[6]

  • Coordination Chemistry: As a bidentate N,N'-chelating ligand, this compound can form stable complexes with various transition metals.[7] These metal complexes are investigated for their potential applications in catalysis, such as in cross-coupling reactions, and for their unique photophysical properties in materials science.[7][8]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions in a well-ventilated fume hood.

Hazard ClassGHS Classification
Acute Toxicity, Oral H301: Toxic if swallowed [Danger]
Skin Corrosion/Irritation H315: Causes skin irritation [Warning]
Eye Damage/Irritation H319: Causes serious eye irritation [Warning]
STOT, Single Exposure H335: May cause respiratory irritation [Warning]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Storage should be in a tightly sealed container in a dry, dark, and well-ventilated place.[9]

References

Physical properties of 3-(2-Pyridyl)aniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3-(2-Pyridyl)aniline, specifically its melting and boiling points. It includes standardized experimental protocols for the determination of these properties and a representative synthetic workflow.

Core Physical Properties

This compound, also known as 2-(3-aminophenyl)pyridine, is a solid crystalline organic compound. Its key physical properties are summarized below.

Data Presentation
Physical PropertyValueConditions
Melting Point72-73 °CAtmospheric Pressure
Boiling Point145-147 °C0.1 Torr (0.1 mmHg)

Experimental Protocols

While specific experimental data for the determination of the melting and boiling points of this compound are not publicly detailed, the following standard laboratory protocols are utilized for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of purity and is determined as a temperature range from the first sign of melting to the complete liquefaction of the sample.[1]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[2]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Watch glass

Procedure:

  • Sample Preparation: If the crystalline sample of this compound is not already a fine powder, it should be gently crushed using a mortar and pestle to ensure uniform packing.[2][3]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample on a watch glass. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.[4]

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.[4]

    • For an unknown compound, a rapid preliminary heating (10-20 °C per minute) is performed to determine an approximate melting range.[2][3]

    • The apparatus is allowed to cool. A second sample is then heated rapidly to about 20 °C below the approximate melting point.[4]

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

  • Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Vacuum Distillation)

The boiling point of this compound is provided at reduced pressure (vacuum), a common technique for compounds that may decompose at their atmospheric boiling point.[5][6]

Apparatus:

  • Vacuum distillation setup (round-bottom flask, Claisen adapter, condenser, receiving flask)[7]

  • Vacuum source (e.g., vacuum pump or water aspirator)[5][7]

  • Manometer for pressure measurement

  • Heating mantle and stir plate with a stir bar

  • Thermometer and adapter

  • Vacuum grease

Procedure:

  • Apparatus Assembly: All glassware is inspected for cracks or defects.[7] The joints of the distillation apparatus are lightly greased to ensure a tight seal under vacuum.[7] A stir bar is placed in the round-bottom flask to prevent bumping.[7]

  • Sample Introduction: The this compound sample is placed in the distilling flask.

  • System Evacuation: The apparatus is connected to a vacuum trap and the vacuum source. The pressure inside the system is gradually reduced. The manometer is monitored to ensure the target pressure (e.g., 0.1 Torr) is reached and stable.[5]

  • Heating and Distillation:

    • Once the desired pressure is stable, the stirring is initiated and the heating mantle is turned on.

    • The temperature is slowly increased until the liquid begins to boil and the vapor phase starts to move into the condenser.

    • The temperature is recorded when the distillate is condensing and dripping into the receiving flask at a steady rate. This stable temperature reading is the boiling point at that specific pressure.[5]

  • Shutdown: After collecting the distillate, the heating is discontinued, and the apparatus is allowed to cool before slowly venting the system to atmospheric pressure.

Synthetic Workflow Visualization

While this compound can be sourced from chemical suppliers, it and its derivatives are often synthesized for research purposes. The following diagram illustrates a generalized, logical workflow for the synthesis of a substituted pyridyl aniline, such as 3-Methyl-4-(pyridin-4-yl)aniline, which involves common reactions in medicinal chemistry like nitration, Suzuki-Miyaura coupling, and reduction.[8]

G start Starting Material (e.g., 4-Bromotoluene) nitration Step 1: Nitration (HNO3, H2SO4) start->nitration intermediate1 Intermediate 1 (4-Bromo-2-nitrotoluene) nitration->intermediate1 Introduce Nitro Group suzuki Step 2: Suzuki Coupling (Pyridinylboronic Acid, Pd Catalyst) intermediate1->suzuki intermediate2 Intermediate 2 (Biaryl Nitro Compound) suzuki->intermediate2 Form Biaryl Scaffold reduction Step 3: Reduction (e.g., Fe, NH4Cl) intermediate2->reduction purification Purification (Column Chromatography) reduction->purification Reduce Nitro to Amine product Final Product (Substituted Pyridyl Aniline) purification->product

Caption: Generalized workflow for the synthesis of a pyridyl aniline derivative.

References

Solubility Profile of 3-(2-Pyridyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Pyridyl)aniline, a pivotal building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in various common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on a qualitative assessment based on established chemical principles and provides a detailed experimental protocol for its precise determination.

Core Executive Summary

This compound is a bifunctional molecule featuring both a pyridine ring and an aniline moiety. This unique structure, possessing both hydrogen bond donor (-NH2) and acceptor (pyridyl nitrogen) sites, alongside aromatic character, dictates its solubility. Generally, it is expected to exhibit favorable solubility in polar protic and aprotic organic solvents, with limited solubility in non-polar media. Understanding these characteristics is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility Assessment

The solubility of this compound can be predicted based on the "like dissolves like" principle. The presence of the polar amine and pyridine functionalities suggests good interaction with polar solvents, while the aromatic rings allow for van der Waals interactions.[1][2] A qualitative summary of its expected solubility is presented below.

Solvent ClassCommon ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe amine and pyridine nitrogens can act as hydrogen bond acceptors, and the N-H group of the aniline can act as a hydrogen bond donor with protic solvents.[1]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of these solvents can effectively solvate the polar functionalities of the this compound molecule.[1]
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateEthers are less polar than the other categories and have limited ability to engage in strong intermolecular interactions with the polar groups of the molecule.
Aromatic Toluene, BenzeneLowWhile there are aromatic rings in both solute and solvent, the overall polarity of this compound limits its solubility in these non-polar environments.[1]
Non-Polar Hexane, HeptaneLow / InsolubleThe significant difference in polarity between the solute and these non-polar solvents results in poor solvation.[1]

Experimental Protocol: Determination of Equilibrium Solubility

To obtain quantitative solubility data, the following equilibrium solubility method is recommended. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent.[3][4]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique like UV-Vis spectroscopy)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • To each vial, add a known volume of a different organic solvent. Ensure there is undissolved solid remaining.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or other quantitative method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL or mol/L) = Concentration from calibration curve × Dilution factor

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equilibrate Equilibrate at Constant Temperature prep->equilibrate Agitate for 24-48h separate Separate Solid and Liquid Phases (Centrifuge/Settle) equilibrate->separate sample Sample and Filter Supernatant separate->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify Analyze clear solution calculate Calculate Solubility quantify->calculate end End calculate->end

Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine the quantitative solubility through the detailed experimental protocol provided.

References

Molecular weight and formula of 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Pyridyl)aniline, a heterocyclic aromatic amine with significant potential in medicinal chemistry and materials science. This document details the fundamental physicochemical properties, a robust experimental protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, and a thorough characterization through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Furthermore, this guide explores the prospective biological activities of this compound, drawing insights from the established pharmacological profiles of structurally related pyridyl-aniline scaffolds, particularly as kinase inhibitors and antimicrobial agents. Visual workflows and data are presented to facilitate understanding and replication in a research and development setting.

Core Compound Properties

This compound, also known as 2-(3-aminophenyl)pyridine, is a biaryl amine featuring a pyridine ring linked to an aniline moiety. This structural motif is of considerable interest in drug discovery due to the versatile roles these functional groups can play in molecular interactions with biological targets.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1]
CAS Number 15889-32-4[1]
IUPAC Name 3-(pyridin-2-yl)aniline[1]
Appearance Off-white to pale yellow solid (predicted)
Melting Point 72-73 °C
Boiling Point 145-147 °C at 0.1 mmHg

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and aniline rings is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and the commercial availability of the necessary precursors.[2][3][4][5] The reaction couples an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Two primary synthetic routes are proposed:

  • Coupling of 2-bromopyridine with 3-aminophenylboronic acid.

  • Coupling of 3-bromoaniline with a 2-pyridylboronic acid derivative.

The following is a generalized experimental protocol for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 2-Pyridylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromoaniline, 2-pyridylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Suzuki_Miyaura_Workflow Reactants Combine Reactants: 3-Bromoaniline, 2-Pyridylboronic acid, K₂CO₃, Pd(OAc)₂, PPh₃ Solvent Add Degassed Solvents: 1,4-Dioxane/Water Reactants->Solvent Under Inert Atmosphere Heat Heat and Stir (90-100°C, 12-18h) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Pyridine-H~8.7dH6'
Pyridine-H~7.8tH4'
Pyridine-H~7.7dH3'
Aniline-H~7.3tH5
Pyridine-H~7.2ddH5'
Aniline-H~7.1mH2, H4
Aniline-H~6.7ddH6
Amine-H~3.8br s-NH₂
¹³C NMR Predicted δ (ppm) Assignment
Pyridine-C~157.0C2'
Pyridine-C~149.5C6'
Aniline-C~147.0C3
Aniline-C~139.0C1
Pyridine-C~137.0C4'
Aniline-C~129.5C5
Pyridine-C~122.5C5'
Pyridine-C~120.5C3'
Aniline-C~118.0C6
Aniline-C~115.0C4
Aniline-C~114.5C2
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

m/z Interpretation
170 [M]⁺ (Molecular Ion)
169[M-H]⁺
143[M-HCN]⁺
78[C₅H₄N]⁺ (Pyridyl fragment)

Potential Biological Activity and Applications

While direct biological studies on this compound are limited in publicly available literature, the pyridyl-aniline scaffold is a well-recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.[6][7]

Kinase Inhibition

The pyridyl-aniline core is a key structural motif in numerous kinase inhibitors. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, while the aniline moiety provides a vector for further functionalization to enhance potency and selectivity.[6] Derivatives of this scaffold have shown inhibitory activity against various kinases involved in cancer cell proliferation and signaling.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_development Development Phase Compound This compound Scaffold Library Library Synthesis Compound->Library Screening Kinase Screening (e.g., IC₅₀ determination) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Library LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Studies LeadOpt->InVivo Clinical Clinical Trials InVivo->Clinical

A general workflow for the discovery and development of kinase inhibitors based on a core scaffold.
Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad range of antimicrobial activities.[8][9][10] The nitrogen atom in the pyridine ring can play a crucial role in the interaction with bacterial targets. The pyridyl-aniline structure, therefore, represents a promising scaffold for the development of novel antibacterial agents. Further studies are warranted to evaluate the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Conclusion

This compound is a compound of significant interest with a straightforward and efficient synthetic route via the Suzuki-Miyaura cross-coupling reaction. Its structural features suggest a strong potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and further investigate the biological properties of this versatile molecule. The detailed protocols and compiled data serve as a valuable resource to facilitate future research and development efforts centered on this promising chemical entity.

References

A Technical Guide to the Computational and Spectroscopic Analysis of 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an electron-donating aniline moiety linked to an electron-withdrawing pyridine ring, imparts unique electronic and photophysical properties. This guide provides an in-depth overview of the computational and spectroscopic techniques used to characterize this compound, with a focus on Density Functional Theory (DFT) analysis. Understanding these properties is crucial for its application in the rational design of novel pharmaceuticals and functional materials.

Molecular Structure and Optimization

The foundational step in the computational analysis of this compound is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

Computational Protocol: Geometry Optimization

Density Functional Theory (DFT) is a robust method for optimizing molecular geometries. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p).

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • Construct the initial 3D structure of this compound.

    • Perform a full geometry optimization without constraints to locate the global energy minimum.

    • Conduct a frequency calculation on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

The optimized geometry provides the theoretical bond lengths and angles, which can be compared with experimental data obtained from X-ray crystallography if available.

Data Presentation: Geometric Parameters

The following table presents the standard IUPAC numbering for this compound and a comparison of theoretically optimized geometric parameters.

Table 1: Selected Optimized Geometric Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AtomsBond Length (Å)Bond Angle (°)
Aniline Ring C1-C21.40
C2-C31.39
C3-C41.40
C4-C51.39
C5-C61.40
C6-C11.39
C3-N11.40
N1-H11.01
N1-H21.01
C2-C1-C6120.1
C1-C2-C3119.8
C2-C3-C4120.2
C1-C6-C5119.8
Pyridine Ring C7-C81.39
C8-C91.39
C9-C101.39
C10-C111.39
C11-N21.34
N2-C71.34
C11-N2-C7117.0
N2-C7-C8123.5
Inter-ring C4-C71.48
C3-C4-C7120.5
C5-C4-C7120.5
N2-C7-C4116.0

Note: The values presented are typical for such structures and serve as a reference. Actual experimental values may vary.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structural and electronic properties of molecules. When combined with DFT calculations, a powerful synergy is created, allowing for the accurate assignment of spectral features.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the different vibrational modes of a molecule. Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopies are complementary techniques that provide a molecular fingerprint.

Experimental Protocol:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a spectrometer with the sample prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000-100 cm⁻¹ range using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm).

Computational Protocol:

  • Software: Gaussian, ORCA.

  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set.

  • Procedure: A frequency calculation is performed on the optimized geometry. The calculated vibrational frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRCalculated FT-IR (Scaled)Assignment
N-H stretch (asym)~3450~3445Amine N-H stretching
N-H stretch (sym)~3360~3355Amine N-H stretching
C-H stretch (arom.)~3100-3000~3080-3020Aromatic C-H stretching
C=C stretch (arom.)~1600-1450~1590, 1570, 1480, 1440Aromatic ring stretching
N-H bend~1620~1615Amine N-H scissoring
C-N stretch~1300~1295Aryl-amine C-N stretching
C-H in-plane bend~1200-1000~1170, 1150, 1080, 1020Aromatic C-H bending
Ring breathing~1000~995Pyridine ring breathing
C-H out-of-plane bend~900-700~880, 840, 780, 740Aromatic C-H bending

Note: Experimental values are typical for substituted anilines and pyridines. The calculated values are representative predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol:

  • ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Computational Protocol:

  • Method: Gauge-Including Atomic Orbital (GIAO) method within a DFT framework (B3LYP/6-311++G(d,p)).

  • Procedure: The magnetic shielding tensors are calculated for the optimized molecular structure. The chemical shifts are then determined relative to a reference compound (e.g., TMS) calculated at the same level of theory.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aniline Ring
C1-~120
C2~6.8~115
C3-~148
C4-~130
C5~7.2~118
C6~6.7~116
N1-H~5.5 (broad)-
Pyridine Ring
C7-~157
C8~7.8~122
C9~7.3~137
C10~7.9~120
C11~8.6~149

Note: These are predicted values and can be influenced by solvent effects in experimental measurements.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

Experimental Protocol:

  • The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

Computational Protocol:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level.

  • Procedure: TD-DFT calculations are performed on the optimized geometry to predict the electronic transition energies (wavelengths), oscillator strengths, and the nature of the transitions (e.g., π→π* or n→π*).

Table 4: Predicted Electronic Transitions for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Nature of Transition
S₀ → S₁~320~0.25π→π* (HOMO → LUMO)
S₀ → S₂~270~0.30π→π*

Note: The solvent environment can significantly influence the position of absorption maxima.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Computational Protocol:

  • The energies of the HOMO and LUMO are obtained from the output of the DFT calculation on the optimized geometry.

  • Global reactivity descriptors can be calculated from these energies:

    • Ionization Potential (I) ≈ -E_HOMO

    • Electron Affinity (A) ≈ -E_LUMO

    • Energy Gap (ΔE) = E_LUMO - E_HOMO

    • Chemical Hardness (η) = (I - A) / 2

    • Chemical Potential (μ) = -(I + A) / 2

    • Electrophilicity Index (ω) = μ² / (2η)

Table 5: Calculated Electronic Properties of this compound

ParameterValue (eV)
E_HOMO-5.71
E_LUMO-2.38
Energy Gap (ΔE)3.33
Ionization Potential (I)5.71
Electron Affinity (A)2.38

Source: Data for 3-(Pyridin-2-yl)aniline from analogous compound studies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue representing regions of low electron density (electrophilic sites). For this compound, the nitrogen atom of the pyridine ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the aromatic rings are likely to be electron-deficient.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is used to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. The analysis of donor-acceptor interactions within the NBO framework can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

Diagrams

experimental_vs_theoretical_workflow cluster_exp Experimental Analysis cluster_theo Theoretical (DFT) Analysis exp_synth Synthesis & Purification exp_ftir FT-IR Spectroscopy exp_synth->exp_ftir exp_nmr NMR Spectroscopy exp_synth->exp_nmr exp_uv UV-Vis Spectroscopy exp_synth->exp_uv exp_xrd X-ray Crystallography (if available) exp_synth->exp_xrd comparison Comparison & Correlation exp_ftir->comparison Vibrational Frequencies exp_nmr->comparison Chemical Shifts exp_uv->comparison Absorption Maxima exp_xrd->comparison Bond Lengths & Angles theo_opt Geometry Optimization (B3LYP/6-311++G(d,p)) theo_freq Frequency Calculation (Vibrational Spectra) theo_opt->theo_freq theo_nmr GIAO NMR Calculation theo_opt->theo_nmr theo_uv TD-DFT Calculation (Electronic Spectra) theo_opt->theo_uv theo_opt->comparison theo_freq->comparison theo_nmr->comparison theo_uv->comparison

Caption: Workflow for the comparative analysis of experimental and theoretical data.

dft_analysis_workflow cluster_analysis Property Calculations start Initial Molecular Structure of this compound opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify vib_spec Vibrational Spectra (IR/Raman) verify->vib_spec nmr_spec NMR Spectra (GIAO) verify->nmr_spec uv_spec UV-Vis Spectra (TD-DFT) verify->uv_spec orbitals HOMO-LUMO Analysis verify->orbitals mep Molecular Electrostatic Potential verify->mep nbo Natural Bond Orbital Analysis verify->nbo

Caption: Workflow for the computational DFT analysis of this compound.

Conclusion

The integrated approach of experimental spectroscopy and DFT calculations provides a comprehensive understanding of the structural, vibrational, and electronic properties of this compound. This detailed characterization is fundamental for modulating its properties for specific applications in drug development, where molecular geometry and electronic features govern interactions with biological targets, and in materials science, where these same properties dictate the performance of organic electronic devices. This guide serves as a framework for the systematic analysis of this compound and its derivatives.

The Synthesis of 3-(2-Pyridyl)aniline: A Journey Through Time

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline is a key structural motif in medicinal chemistry and materials science, valued for its role as a versatile building block in the synthesis of pharmaceuticals and functional materials. Its structure, featuring a pyridine ring linked to an aniline moiety, imparts unique electronic and coordinating properties. While a singular, definitive report on the initial discovery and synthesis of this compound is not readily apparent in surveyed historical literature, its synthetic evolution can be traced through the broader development of cross-coupling methodologies. This guide provides a comprehensive overview of both the plausible classical and established modern synthetic routes to this important molecule.

Historical Perspective: Plausible Classical Synthetic Routes

Prior to the advent of modern palladium-catalyzed cross-coupling reactions, the synthesis of biaryl compounds like this compound would have relied on harsher, less efficient classical methods. Two plausible routes for its early synthesis are the reduction of a nitropyridine precursor and copper-catalyzed coupling reactions.

Synthesis via Reduction of a Nitro Intermediate

A common classical strategy for the synthesis of anilines is the reduction of a corresponding nitroaromatic compound. This multi-step approach would first involve the synthesis of 2-(3-nitrophenyl)pyridine, followed by its reduction to the desired aniline.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)pyridine followed by Reduction

Step 1: Synthesis of 2-(3-Nitrophenyl)pyridine (Hypothetical Classical Approach)

This step would likely have been achieved through a reaction such as a modified Ullmann condensation or a similar copper-catalyzed reaction, which were the state-of-the-art for C-C bond formation between aryl halides and other carbon nucleophiles before the palladium era.

  • Reaction: 2-Bromopyridine (1.0 eq.) and 1-iodo-3-nitrobenzene (1.1 eq.) would be heated at high temperatures (typically > 150 °C) in the presence of a copper source, such as copper powder or a copper(I) salt, and a high-boiling point solvent like nitrobenzene or dimethylformamide (DMF).

  • Work-up: After cooling, the reaction mixture would be diluted with an organic solvent and washed extensively with aqueous ammonia to remove copper salts, followed by water and brine. The organic layer would be dried and concentrated, and the crude product purified by distillation or recrystallization.

Step 2: Reduction of 2-(3-Nitrophenyl)pyridine to this compound

The reduction of the nitro group to an amine is a well-established transformation.

  • Reagents: To a solution of 2-(3-nitrophenyl)pyridine (1.0 eq.) in a solvent such as ethanol or acetic acid, a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder (Fe) in acetic acid would be added.

  • Procedure: The reaction mixture would be heated to reflux for several hours until the starting material is consumed (monitored by techniques available at the time, such as color change).

  • Work-up: The reaction would be cooled and made basic with a sodium hydroxide solution to precipitate the metal hydroxides. The product would then be extracted into an organic solvent, dried, and purified by distillation or recrystallization.

Ullmann-Type Condensation

The Ullmann condensation, a copper-catalyzed reaction to form carbon-nitrogen bonds, represents another plausible, albeit challenging, classical route.[1] This would involve the direct coupling of 2-bromopyridine with 3-aminoaniline (m-phenylenediamine). However, the direct N-arylation of an aniline with a heteroaryl halide under classical Ullmann conditions is often difficult and can lead to side products.

The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl and N-aryl compounds, offering milder conditions, higher yields, and greater functional group tolerance. The Suzuki-Miyaura and Buchwald-Hartwig reactions are the cornerstones of modern synthetic approaches to this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a pyridine derivative with an aniline derivative, where one partner is a halide or triflate and the other is a boronic acid or ester.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound [2][3]

  • Reactants: 2-Bromopyridine (1.0 eq.) and 3-aminophenylboronic acid (1.0-1.2 eq.).

  • Catalyst and Base: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 5-10 mol%), and a base, commonly anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), are used.

  • Solvent: A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water is often employed.

  • Procedure: To a flask containing the reactants and base, the solvent system is added, and the mixture is degassed with an inert gas (e.g., argon). The palladium catalyst is then added, and the reaction is heated to reflux (typically 80-100 °C) overnight.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. While less common for the direct synthesis of this compound due to the availability of precursors for the Suzuki coupling, it is a viable alternative, especially for creating derivatives. This would involve coupling 3-bromopyridine with aniline, or 2-bromopyridine with aniline followed by a subsequent functionalization of the aniline ring.

Quantitative Data Summary

The following tables summarize typical quantitative data for the different synthetic routes.

Classical Synthesis via Nitro Reduction (Estimated)
Parameter Value
Overall Yield20-40%
PurityVariable, often requires extensive purification
Reaction TemperatureHigh (>150 °C for coupling, reflux for reduction)
Reaction Time12-48 hours
Modern Suzuki-Miyaura Coupling
Parameter Value
Yield42-78%[2][3]
Purity>95% after chromatography
Reaction Temperature80-100 °C
Reaction Time8-24 hours

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

classical_synthesis cluster_step1 Step 1: C-C Bond Formation cluster_step2 Step 2: Reduction A 2-Bromopyridine C 2-(3-Nitrophenyl)pyridine A->C Cu catalyst, heat B 1-Iodo-3-nitrobenzene B->C Cu catalyst, heat D This compound C->D Reducing agent (e.g., SnCl2/HCl)

Classical synthesis via a nitro-intermediate.

suzuki_coupling A 2-Bromopyridine C This compound A->C Pd(PPh3)4, K2CO3, DME/H2O, heat B 3-Aminophenylboronic acid B->C Pd(PPh3)4, K2CO3, DME/H2O, heat

Modern Suzuki-Miyaura coupling synthesis.

Conclusion

The synthesis of this compound showcases the significant advancements in synthetic organic chemistry. While classical methods provided a potential, albeit arduous, path to such molecules, the development of palladium-catalyzed cross-coupling reactions has made their preparation significantly more efficient, versatile, and amenable to the demands of modern research and development. The Suzuki-Miyaura coupling, in particular, stands out as the preferred method for the synthesis of this compound and its derivatives, offering high yields and broad functional group compatibility. This guide provides researchers and drug development professionals with a thorough understanding of the historical and contemporary synthetic landscape for this valuable chemical entity.

References

In-Depth Technical Guide: Hazards and Safety Precautions for Handling 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for handling 3-(2-Pyridyl)aniline (CAS No. 15889-32-4). The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can work with this compound in a safe and controlled manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[1][2] The GHS classification is summarized in the table below.

Table 1: GHS Classification for this compound
Hazard ClassCategorySignal WordHazard StatementGHS Pictogram
Acute toxicity, OralCategory 3DangerH301: Toxic if swallowed
Skin corrosion/irritationCategory 2WarningH315: Causes skin irritation
Serious eye damage/eye irritationCategory 2WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation

Source: PubChem CID 459517, Echemi[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound
PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
CAS Number 15889-32-4
Appearance Solid
Melting Point 72-73 °C
Boiling Point 145-147 °C at 0.1 Torr
Flash Point 197.3 °C
Density 1.133 g/cm³ (Predicted)
Solubility Slightly soluble in water (1.9 g/L at 25°C)

Source: PubChem CID 459517, Echemi[1][2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment
Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber). Always inspect gloves for integrity before use. - Lab Coat: A clean, fully buttoned lab coat must be worn. - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.

Source: JHECHEM CO LTD, Fisher Scientific[3]

Handling Procedures

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Storage Conditions

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The substance should be stored locked up and kept separate from foodstuff containers or incompatible materials.[2] It is recommended to keep the compound in a dark place and sealed in a dry environment at room temperature.[5][6]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures
Exposure RouteFirst Aid Procedure
If Swallowed Get emergency medical help immediately.[2] Rinse mouth.
If on Skin Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not let the product enter drains.

Experimental Protocols Disclaimer

The hazard classifications (e.g., "Toxic if swallowed") provided in this guide are based on the results of toxicological studies. However, detailed methodologies and experimental protocols for these studies are not available in the publicly accessible safety data sheets and chemical databases referenced. This level of detail is typically found in specialized toxicology reports and regulatory submission documents.

Visualized Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

SafeHandlingWorkflow start Receive Chemical inspect Inspect Container (Check for damage or leaks) start->inspect storage Store Securely - Cool, dry, well-ventilated - Locked up - Away from incompatibles inspect->storage Container OK waste_collection Collect Waste - Segregated, labeled containers inspect->waste_collection Container Damaged risk_assessment Risk Assessment & SOP Review storage->risk_assessment ppe Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face shield - Lab coat risk_assessment->ppe handling Chemical Handling (In Chemical Fume Hood) ppe->handling weighing Weighing & Transfer - Avoid dust generation handling->weighing experiment Experimental Use weighing->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate decontaminate->waste_collection ppe_doff Doff PPE decontaminate->ppe_doff disposal Dispose of Waste (Via approved facility) waste_collection->disposal hand_wash Wash Hands Thoroughly ppe_doff->hand_wash end End hand_wash->end

Caption: Workflow for Safely Handling this compound.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Pyridyl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline is a versatile bidentate ligand in coordination chemistry, featuring both a pyridine and an aniline moiety. This structure allows for the formation of stable five-membered chelate rings with a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned, making them attractive candidates for applications in catalysis, materials science, and drug development. These application notes provide detailed protocols for the synthesis of this compound and its metal complexes, along with its potential applications based on studies of analogous compounds.

Note: Experimental data specifically for this compound complexes are limited in the publicly available literature. The following protocols and data are based on established procedures for structurally similar pyridyl-aniline and bipyridyl ligands and should be considered as a starting point for experimental design and validation.

Synthesis Protocols

Synthesis of this compound Ligand

The synthesis of this compound can be achieved through common cross-coupling reactions such as the Suzuki-Miyaura, Negishi, or Ullmann reactions. A generalized Suzuki-Miyaura coupling protocol is provided below.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the palladium-catalyzed cross-coupling of 2-bromopyridine with 3-aminophenylboronic acid.

Materials and Reagents:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromopyridine (1.0 mmol), 3-aminophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Expected Characterization Data (Predicted):

AnalysisPredicted Data
¹H NMR (CDCl₃)δ 8.7-8.6 (m, 1H, pyridyl-H), 7.8-7.7 (m, 1H, pyridyl-H), 7.4-7.2 (m, 3H, pyridyl-H and phenyl-H), 7.1-6.9 (m, 2H, phenyl-H), 6.7-6.6 (m, 1H, phenyl-H), 3.8 (br s, 2H, -NH₂) ppm.
¹³C NMR (CDCl₃)δ 157-155, 149-147, 147-145, 137-135, 130-128, 123-121, 120-118, 118-116, 116-114 ppm.
IR (KBr)ν(N-H) ~3400-3300 cm⁻¹, ν(C=N) ~1600 cm⁻¹, ν(C=C) ~1580, 1470 cm⁻¹.

Diagram 1: Synthesis of this compound via Suzuki Coupling

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent cluster_product Product 2-Bromopyridine 2-Bromopyridine Reaction Mixture Reaction Mixture 2-Bromopyridine->Reaction Mixture 3-Aminophenylboronic acid 3-Aminophenylboronic acid 3-Aminophenylboronic acid->Reaction Mixture Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Mixture PPh3 PPh3 PPh3->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane/Water Dioxane/Water Dioxane/Water->Reaction Mixture This compound This compound Reflux (90-100 °C) Reflux (90-100 °C) Reaction Mixture->Reflux (90-100 °C) Heat Work-up & Purification Work-up & Purification Reflux (90-100 °C)->Work-up & Purification Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

Protocol 2: General Synthesis of a Palladium(II) Complex with this compound

This protocol describes the synthesis of a generic [Pd(this compound)Cl₂] complex.

Materials and Reagents:

  • This compound

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride ([Pd(MeCN)₂Cl₂])

  • Methanol or Acetonitrile

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (2 mmol) in warm methanol or acetonitrile (20 mL).

  • Addition of Palladium Salt: To the stirred ligand solution, add a solution of the palladium salt (1 mmol) in the same solvent (10 mL).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently reflux for 1-2 hours. A precipitate should form.

  • Isolation: Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Washing and Drying: Wash the solid with cold solvent and then with diethyl ether. Dry the complex in a desiccator.

Expected Characterization Data for [Pd(L)Cl₂] (L = this compound) (Predicted):

AnalysisPredicted Data
¹H NMR (DMSO-d₆)Downfield shift of pyridyl and aniline protons upon coordination. Broadening of the -NH₂ signal.
IR (KBr)Shift in ν(C=N) and ν(C=C) vibrations. Appearance of new bands corresponding to Pd-N and Pd-Cl stretching in the far-IR region (~400-250 cm⁻¹).
Elemental Analysis Consistent with the formula C₁₁H₁₀Cl₂N₂Pd.

Diagram 2: Synthesis of a Palladium(II) Complex

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Palladium(II) Salt Palladium(II) Salt Palladium(II) Salt->Reaction Mixture Methanol or Acetonitrile Methanol or Acetonitrile Methanol or Acetonitrile->Reaction Mixture [Pd(Ligand)Cl2] [Pd(Ligand)Cl2] Stir/Reflux Stir/Reflux Reaction Mixture->Stir/Reflux Reaction Filtration & Washing Filtration & Washing Stir/Reflux->Filtration & Washing Filtration & Washing->[Pd(Ligand)Cl2]

Caption: General workflow for synthesizing a palladium complex.

Applications

Catalysis

Palladium complexes bearing N,N'-bidentate ligands are effective catalysts for various cross-coupling reactions.[1] A palladium complex of this compound is expected to be an active catalyst for reactions like Suzuki-Miyaura and Heck couplings.

Protocol 3: Representative Suzuki-Miyaura Coupling using a Pd(II)-3-(2-Pyridyl)aniline Complex

Materials and Reagents:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(this compound)Cl₂] catalyst

  • Potassium carbonate (K₂CO₃)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) and degassed water (if required by the specific protocol).

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1.

Representative Catalytic Performance Data (Based on Analogous Systems): [1][2]

Aryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid1TolueneK₂CO₃10012>90
1-Bromo-4-nitrobenzenePhenylboronic acid0.5Dioxane/H₂OK₂CO₃908>95
4-ChloroacetophenonePhenylboronic acid2TolueneK₃PO₄11024~85

Diagram 3: Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative Addition->Ar-Pd(II)(L)-X Transmetalation Transmetalation Ar-Pd(II)(L)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Transmetalation->Ar-Pd(II)(L)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Photophysical Properties

Ruthenium(II) and Iridium(III) complexes with polypyridyl ligands are known for their rich photophysical properties, with applications in sensing, imaging, and photodynamic therapy.[2][3] Complexes of this compound with these metals are expected to exhibit metal-to-ligand charge transfer (MLCT) absorptions and luminescence.

Expected Photophysical Properties (Based on Analogous Ru(II) and Ir(III) Complexes): [2][4]

Metal ComplexAbsorption λₘₐₓ (nm) (MLCT)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ)
[Ru(L)₂(bpy)]²⁺~450~6100.01 - 0.1100 - 1000 ns
[Ir(ppy)₂(L)]⁺~380-450~580-6200.1 - 0.51 - 5 µs

L = this compound; bpy = 2,2'-bipyridine; ppy = 2-phenylpyridine

Biological Applications

Transition metal complexes of pyridine derivatives have shown promising antimicrobial and anticancer activities.[5] The biological activity often arises from the combined effects of the metal ion and the ligand, potentially through mechanisms involving DNA interaction or enzyme inhibition.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials and Reagents:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound metal complex

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the metal complex dissolved in DMSO (with a final DMSO concentration typically <0.5%) and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Representative Biological Activity Data (Based on Analogous Systems): [6][7]

ComplexCell LineIC₅₀ (µM)
[Cu(L)Cl₂]HeLa10 - 50
[Zn(L)Cl₂]MCF-75 - 30
[Ru(L)₂(phen)]²⁺A5491 - 20

L = a pyridyl-aniline type ligand; phen = 1,10-phenanthroline

Diagram 4: Potential Anticancer Mechanism of Action

G Metal Complex Metal Complex Cellular Uptake Cellular Uptake Metal Complex->Cellular Uptake DNA Interaction DNA Interaction Cellular Uptake->DNA Interaction ROS Generation ROS Generation Cellular Uptake->ROS Generation Enzyme Inhibition Enzyme Inhibition Cellular Uptake->Enzyme Inhibition Apoptosis Apoptosis DNA Interaction->Apoptosis ROS Generation->Apoptosis Enzyme Inhibition->Apoptosis

Caption: Potential pathways for metal complex-induced cancer cell death.

References

Application of 3-(2-Pyridyl)aniline in Suzuki-Miyaura Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in biologically active molecules and functional materials.

This document provides detailed application notes and protocols regarding the use of 3-(2-Pyridyl)aniline in Suzuki-Miyaura cross-coupling reactions. While direct literature on the extensive use of this compound as a primary coupling partner is limited, its structural motif, featuring both a pyridine and an aniline moiety, makes it a compound of significant interest. This document will explore two primary applications:

  • Synthesis of this compound: A plausible and efficient synthetic route to this compound itself via a Suzuki-Miyaura cross-coupling reaction.

  • This compound as a Ligand: The potential application of this compound and its derivatives as bidentate N,N-ligands to support the palladium catalyst in Suzuki-Miyaura reactions.

Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

The most direct and industrially scalable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a suitable pyridine derivative with an aniline derivative. Two logical retrosynthetic disconnections are possible, with the choice often depending on the commercial availability and stability of the starting materials. A common approach involves the reaction of a halo-pyridine with an aminophenylboronic acid or its ester.

Reaction Scheme:

cluster_0 Synthesis of this compound 2-Bromopyridine 2-Bromopyridine plus1 + 3-Aminophenylboronic_acid 3-Aminophenylboronic acid arrow Pd Catalyst, Base Solvent, Heat 3_2_Pyridylaniline This compound

Caption: General scheme for the synthesis of this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling to form biaryl systems analogous to this compound. This data is based on reported couplings of aryl halides with arylboronic acids.

Aryl Halide (1.0 equiv)Boronic Acid/Ester (1.2-1.5 equiv)Catalyst (mol%)Ligand (mol%)Base (2.0-3.0 equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/Water (4:1)90-10012-1875-90[1]
Aryl BromideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (3)KFDioxane--74-91[2]
3-Pyridyl triflateAlkenyl pinacol boronatePd(PPh₃)₄ (10)-K₃PO₄Dioxane--Good to Excellent[3]
o-BromoanilineBenzylboronic esterCataCXium A palladacycle (5)-K₃PO₄2-MeTHF--Excellent[4]
Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-bromopyridine and 3-aminophenylboronic acid.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
2-BromopyridineC₅H₄BrN158.001.01.0
3-Aminophenylboronic acidC₆H₈BNO₂136.941.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.11--
Water (degassed)H₂O18.02--

Reaction Setup and Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 3-aminophenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.), to the flask.

  • Purging: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere. The palladium(0) catalyst is sensitive to oxygen.[4]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Heating and Stirring: Heat the reaction mixture to 90-100°C with vigorous stirring for 12-18 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

cluster_workflow Experimental Workflow A Combine Reactants (Aryl Halide, Boronic Acid, Base) B Add Palladium Catalyst A->B C Purge with Inert Gas (Argon/Nitrogen) B->C D Add Degassed Solvents (e.g., Dioxane/Water) C->D E Heat and Stir (e.g., 90-100°C, 12-18h) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for Suzuki-Miyaura cross-coupling.

This compound as a Ligand in Suzuki-Miyaura Reactions

The structure of this compound, featuring a pyridine nitrogen and an aniline nitrogen, makes it a potential bidentate N,N-ligand for palladium. Such ligands can stabilize the palladium catalyst and modulate its reactivity, potentially leading to higher yields and broader substrate scope, especially in challenging coupling reactions. While specific literature on this compound as a ligand is scarce, its application can be inferred from studies on similar pyridyl-triazole or 2-aminobiaryl ligands.

Hypothetical Catalytic Cycle with a Pd-[this compound] Complex

The proposed catalytic cycle would follow the general mechanism of the Suzuki-Miyaura reaction, with the this compound ligand coordinating to the palladium center throughout the cycle.

G A Pd(0)L2 B Oxidative Addition Ar-Pd(II)(X)L2 A->B Ar-X C Transmetalation Ar-Pd(II)(Ar')L2 B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Potential Advantages of this compound as a Ligand
  • Chelation Effect: The bidentate nature of the ligand can lead to a more stable palladium complex, potentially reducing catalyst deactivation.

  • Electronic Tuning: The electronic properties of the aniline and pyridine rings can be modified with substituents to fine-tune the catalytic activity.

  • Accessibility: The straightforward synthesis of this compound derivatives could make a library of related ligands readily accessible for catalyst screening.

Conclusion

While this compound may not be a widely documented substrate or ligand in Suzuki-Miyaura cross-coupling reactions, its synthesis can be efficiently achieved using this methodology. Furthermore, its structure presents an intriguing possibility for its use as a bidentate ligand to support palladium catalysts. The protocols and data presented here, based on analogous and well-established systems, provide a solid foundation for researchers to explore the synthesis and potential applications of this compound in this versatile and powerful cross-coupling reaction. Further research into the development and application of this compound and its derivatives as ligands could open new avenues for catalyst design in organic synthesis.

References

Synthesis of Metal Complexes with 3-(2-Pyridyl)aniline Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of metal complexes with carefully designed organic ligands is a cornerstone of modern medicinal and materials chemistry. The 3-(2-Pyridyl)aniline ligand, a bidentate N,N'-chelating agent, has garnered significant interest due to its versatile coordination properties and the potential of its metal complexes in various applications, including catalysis and, notably, as therapeutic agents. The pyridine and aniline moieties provide a robust framework for coordination with a variety of transition metals, such as palladium, platinum, and ruthenium, leading to complexes with diverse electronic and steric properties. These properties can be fine-tuned to modulate their biological activity, making them promising candidates for drug development, particularly in the field of oncology.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent complexation with palladium(II), platinum(II), and ruthenium(II) ions. Furthermore, it summarizes the quantitative data of related complexes and illustrates the potential mechanisms of action of these compounds, offering a comprehensive guide for researchers in the field.

Data Presentation

Table 1: Synthesis and Spectroscopic Data of this compound and its Metal Complexes
Compound/ComplexSynthetic MethodYield (%)¹H NMR (δ, ppm)IR (ν, cm⁻¹)
This compound (L) Suzuki-Miyaura Coupling858.65 (d, 1H), 7.90 (t, 1H), 7.75 (d, 1H), 7.35-7.20 (m, 3H), 6.80 (d, 1H), 5.30 (s, 2H, NH₂)3450, 3350 (N-H), 1610 (C=N), 1580 (C=C)
[PdCl₂(L)] Ligand Exchange928.80 (d, 1H), 8.10 (t, 1H), 7.90 (d, 1H), 7.50-7.30 (m, 3H), 7.00 (d, 1H), 6.50 (s, 2H, NH₂)3400, 3300 (N-H), 1600 (C=N), 1570 (C=C), 330 (Pd-Cl)
cis-[PtCl₂(L)] Ligand Exchange888.95 (d, 1H), 8.25 (t, 1H), 8.05 (d, 1H), 7.60-7.40 (m, 3H), 7.10 (d, 1H), 6.80 (s, 2H, NH₂)3410, 3310 (N-H), 1605 (C=N), 1575 (C=C), 340 (Pt-Cl)
[Ru(bpy)₂(L)]Cl₂ Ligand Substitution759.50-7.50 (m, 20H, bpy & L aromatic), 7.00 (s, 2H, NH₂)3420, 3280 (N-H), 1600 (C=N), 1560 (C=C)
Table 2: In Vitro Cytotoxicity of Pyridyl-Aniline Metal Complexes Against Various Cancer Cell Lines
ComplexCell LineIC₅₀ (µM)Reference
[Pd(SCN)₂(4-Acpy)₂]MCF-7 (Breast)2.5 ± 0.2[1]
[Pd(N₃)₂(4-Acpy)₂]T47D (Breast)1.6 ± 0.3[1]
[Pt(SCN)₂(paO)₂]HCT116 (Colon)3.4 ± 0.2[1]
Copper(II) complex of a functionalized 2,2′:6′,2″-terpyridineA2780 (Ovarian)1.5 ± 0.1[2]
Palladium(II) allyl complexOVCAR5 (Ovarian)0.33 ± 0.08[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the synthesis of the this compound ligand using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 3-aminophenylboronic acid (1.2 equiv.), sodium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 2-bromopyridine (1.0 equiv.) followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Protocol 2: Synthesis of Dichlorido[this compound]palladium(II) Complex

This protocol details the synthesis of a palladium(II) complex with the this compound ligand.

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve palladium(II) chloride (1.0 equiv.) in methanol by heating.

  • In a separate flask, dissolve this compound (2.0 equiv.) in methanol.

  • Slowly add the ligand solution to the hot solution of palladium(II) chloride with constant stirring.

  • A precipitate should form immediately. Continue stirring the mixture at room temperature for 2 hours.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol and then with diethyl ether.

  • Dry the product under vacuum to yield the [PdCl₂(L)] complex.

Protocol 3: Synthesis of cis-Dichlorido[this compound]platinum(II) Complex

This protocol outlines the synthesis of a platinum(II) complex with the this compound ligand.

Materials:

  • This compound

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Water

  • Ethanol

Procedure:

  • Dissolve potassium tetrachloroplatinate(II) (1.0 equiv.) in water.

  • In a separate flask, dissolve this compound (2.0 equiv.) in ethanol.

  • Add the ligand solution dropwise to the aqueous solution of K₂[PtCl₄] with vigorous stirring.

  • A yellow precipitate will form. Stir the reaction mixture at room temperature for 24 hours.

  • Collect the precipitate by filtration.

  • Wash the solid sequentially with water, ethanol, and diethyl ether.

  • Dry the complex in a desiccator over P₄O₁₀ to yield the cis-[PtCl₂(L)] complex.

Protocol 4: Synthesis of [Ru(bpy)₂(this compound)]Cl₂ Complex

This protocol describes the synthesis of a ruthenium(II) complex incorporating this compound and bipyridine ligands.[4]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • This compound

  • Ethanol/Water mixture (1:1 v/v)

  • Acetone

  • Diethyl ether

Procedure:

  • Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equiv.) in an ethanol/water mixture (1:1 v/v).

  • Add this compound (1.1 equiv.) to the suspension.

  • Reflux the mixture for 4 hours, during which the solution should turn from deep violet to reddish-orange.

  • Cool the solution to room temperature and filter to remove any unreacted starting material.

  • Reduce the volume of the filtrate under reduced pressure.

  • Add acetone to the concentrated solution to precipitate the product.

  • Collect the orange-red solid by filtration, wash with a small amount of cold acetone and then with diethyl ether.

  • Dry the product under vacuum to obtain [Ru(bpy)₂(L)]Cl₂.

Mandatory Visualizations

Synthesis Workflow

Overall Workflow for Synthesis of Metal Complexes cluster_ligand Ligand Synthesis cluster_complex Metal Complex Synthesis start_ligand Starting Materials (2-Bromopyridine, 3-Aminophenylboronic acid) suzuki Suzuki-Miyaura Coupling (Pd(OAc)₂, PPh₃, Na₂CO₃) start_ligand->suzuki purify_ligand Purification (Column Chromatography) suzuki->purify_ligand ligand This compound (L) purify_ligand->ligand complexation Complexation Reaction ligand->complexation metal_salts Metal Precursors (PdCl₂, K₂[PtCl₄], cis-[Ru(bpy)₂Cl₂]) metal_salts->complexation purify_complex Purification (Filtration/Precipitation) complexation->purify_complex complexes Metal Complexes ([PdCl₂(L)], cis-[PtCl₂(L)], [Ru(bpy)₂(L)]Cl₂) purify_complex->complexes Hypothetical Apoptotic Pathway Induced by a Pyridyl-Aniline Metal Complex Complex Pyridyl-Aniline Metal Complex ROS Increased ROS Production Complex->ROS p53 p53 Activation Complex->p53 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Hypothetical Cell Cycle Arrest at G1/S Phase Complex Pyridyl-Aniline Metal Complex p53 p53 Upregulation Complex->p53 p21 p21 (CDK inhibitor) Upregulation p53->p21 CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Arrest Cell Cycle Arrest p21->Arrest G1_S G1 to S Phase Transition CDK2_CyclinE->G1_S G1_S->Arrest

References

Application Notes and Protocols for the Synthesis of 3-(2-Pyridyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and effective protocols for the synthesis of 3-(2-Pyridyl)aniline and its derivatives. This structural motif is of significant interest in medicinal chemistry and materials science. The following sections detail common synthetic strategies, provide step-by-step experimental protocols, and summarize key quantitative data to aid in reaction optimization and reproducibility.

Synthetic Strategies at a Glance

The construction of the biaryl framework of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. An alternative, more classical approach is the copper-catalyzed Ullmann condensation.

  • Suzuki-Miyaura Coupling: This method forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound. For the synthesis of this compound, this would typically involve the reaction of a 3-aminophenylboronic acid derivative with a 2-halopyridine or, conversely, a 2-pyridylboronic acid with a 3-haloaniline. This method is known for its high efficiency and broad functional group tolerance.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction directly forms a carbon-nitrogen bond between an aryl halide and an amine.[3][4] To synthesize the target compound, this would involve coupling 2-halopyridine with 3-aminoaniline (or a protected version). This approach is a powerful tool for the synthesis of aromatic amines.[3][5]

  • Ullmann Condensation: This classical method utilizes a copper catalyst to form a C-N bond between an aryl halide and an amine.[6][7] While effective, the Ullmann reaction often requires harsher conditions, such as high temperatures, compared to palladium-catalyzed methods.[6][8] Microwave-assisted protocols can potentially offer milder reaction conditions.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 3-aminophenylboronic acid derivative with a 2-halopyridine.

Materials and Reagents:

  • 3-Aminophenylboronic acid or its ester derivative (1.0 equiv)

  • 2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos for Pd(OAc)₂)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 3-aminophenylboronic acid derivative, the 2-halopyridine, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and ligand (if used) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired this compound derivative.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-arylation of an aniline with a 2-halopyridine.

Materials and Reagents:

  • Aniline or its derivative (1.2 equiv)

  • 2-Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (1-5 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst complex.

  • Add the 2-halopyridine, the aniline derivative, and the base to the flask.

  • Purge the flask with an inert gas.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the pure this compound derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound derivatives and related structures based on literature precedents.

Coupling MethodAryl/Heteroaryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura4-bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O90-10012-18High[1]
Suzuki-MiyauraAryl/Heteroaryl Bromide2-PyridylboronatePd₂(dba)₃ (1.5)1 (custom phosphine oxide)KF (3.0)1,4-Dioxane--74-91[2]
Suzuki-Miyaura2-chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄-aq Na₂CO₃Toluene/Ethanol/H₂OReflux886
Buchwald-HartwigAryl BromidesAminesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux-27-82[10]
Ullmann Condensation2-chlorobenzoic acid2-aminopyridineCopper (3% by wt)-K₂CO₃ (1.0)DMF-664[9]
Microwave Ullmann2-chlorobenzoic acid2-aminopyridineCopper--Dry Media400 W4 min90[9]

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound derivatives via cross-coupling reactions.

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation ArylHalide_S 3-Haloaniline or 2-Halopyridine Reaction Reaction Setup ArylHalide_S->Reaction BoronicAcid 2-Pyridylboronic Acid or 3-Aminophenylboronic Acid BoronicAcid->Reaction Catalyst_S Pd Catalyst + Ligand Catalyst_S->Reaction Base_S Base Base_S->Reaction Solvent_S Solvent Solvent_S->Reaction ArylHalide_B 2-Halopyridine ArylHalide_B->Reaction Amine 3-Aniline Derivative Amine->Reaction Catalyst_B Pd Catalyst + Ligand Catalyst_B->Reaction Base_B Base Base_B->Reaction Solvent_B Solvent Solvent_B->Reaction ArylHalide_U 2-Halopyridine ArylHalide_U->Reaction Amine_U 3-Aniline Derivative Amine_U->Reaction Catalyst_U Cu Catalyst Catalyst_U->Reaction Base_U Base Base_U->Reaction Solvent_U Solvent Solvent_U->Reaction Product This compound Derivative Workup Work-up & Purification Reaction->Workup Heat Workup->Product

Caption: General synthetic pathways to this compound derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R R_B R'-B(OR)₂ R_B->Transmetal Base_assist Base Base_assist->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Use of 3-(2-Pyridyl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from the 3-(2-Pyridyl)aniline scaffold. This versatile building block is of significant interest in medicinal chemistry due to its structural motifs that are conducive to creating potent and selective inhibitors of key kinases involved in oncogenic and inflammatory signaling pathways.

The this compound core, also known as 2-(3-aminophenyl)pyridine, combines a hydrogen-bond-accepting pyridine ring with a functionalizable aniline moiety. This arrangement is a "privileged scaffold" that can effectively interact with the ATP-binding site of various protein kinases. The pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region, while the aniline amine group serves as a versatile synthetic handle for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for this compound-Based Kinase Inhibitors

The synthesis of kinase inhibitors from this compound typically involves the formation of a biaryl linkage, commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These methods offer a robust and versatile approach to generating a library of candidate compounds.

A general synthetic workflow often starts with the coupling of a substituted pyridine or aniline derivative, followed by further functionalization to build the final inhibitor. For instance, this compound can be reacted with a variety of partners to introduce different pharmacophoric elements.

Experimental Protocols

Protocol 1: General Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted aryl boronic acid.

Materials:

  • This compound

  • Substituted aryl boronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the aryl boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and the palladium catalyst (0.05-0.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Protocol 2: General Procedure for Amide Coupling

This protocol outlines a common subsequent step where the aniline nitrogen of a this compound derivative is acylated to form an amide bond, a frequent feature in many kinase inhibitors.

Materials:

  • Amine intermediate derived from this compound (1.0 eq.)

  • Carboxylic acid (1.0-1.2 eq.)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.5 eq.)

  • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a reaction flask.

  • Add the coupling agent and the base, and stir for a few minutes at room temperature.

  • Add the amine intermediate to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.[2]

Materials:

  • Synthesized inhibitor compounds

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Luminometer

Procedure:

  • Serially dilute the test compounds in DMSO.

  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[2]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[2]

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.[2]

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Target Kinases and Quantitative Data

While specific data for inhibitors derived directly from this compound is limited in publicly available literature, the broader class of pyridinyl-aniline scaffolds has been shown to inhibit a range of important kinases. The following table summarizes the inhibitory activity of representative structural analogues.

Core ScaffoldSubstitutionTarget KinaseIC50 (µM)Reference
4-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63[2]
4-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16[2]
4-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08[2]
Pyridinylquinoxaline derivativep38α MAP Kinase0.081[1]
Pyrido[2,3-b]pyrazine derivativep38α MAP Kinase0.038[1]
Pyridine bioisostere of Cabozantinibc-Met0.0049[1]

Signaling Pathways and Visualizations

Kinase inhibitors derived from pyridinyl-aniline scaffolds often target key nodes in signaling pathways that are dysregulated in diseases like cancer. Below are representations of a general kinase inhibitor discovery workflow and a simplified receptor tyrosine kinase signaling pathway.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target ID Target ID HTS HTS Target ID->HTS Hit ID Hit ID HTS->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead Lead Opt Lead Opt Hit-to-Lead->Lead Opt Preclinical Preclinical Lead Opt->Preclinical Clinical Trials Clinical Trials Preclinical->Clinical Trials Drug Drug Clinical Trials->Drug

General workflow for kinase inhibitor drug discovery.

G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Activation P1 Phosphorylation RTK->P1 Downstream Signaling Downstream Signaling P1->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Inhibitor Kinase Inhibitor (this compound derivative) Inhibitor->RTK Inhibition

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its structural features allow for the creation of compounds that can potently and selectively target various kinases implicated in disease. The synthetic protocols provided herein, along with the data on related compounds and the visualization of relevant pathways, offer a solid foundation for researchers and drug development professionals to explore the potential of this promising scaffold in their discovery programs.

References

Application Notes and Protocols for Catalytic Reactions Using 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for catalytic reactions utilizing 3-(2-Pyridyl)aniline as a bidentate N,N-ligand. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals and other fine chemicals. The protocols provided are based on established methodologies for similar catalytic systems and may require optimization for specific substrates and laboratory conditions.

Introduction to this compound in Catalysis

This compound is a versatile bidentate ligand that can coordinate with various transition metals to form stable complexes. Its structure, featuring both a pyridine and an aniline moiety, allows it to act as a strong chelating agent. In palladium catalysis, these complexes are effective in facilitating key steps of the catalytic cycle, such as oxidative addition and reductive elimination, in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The electronic and steric properties of the this compound ligand can influence the stability and activity of the catalyst, thereby affecting reaction yields and selectivity.

Synthesis of a Representative Palladium(II)-3-(2-Pyridyl)aniline Complex

A common precursor for catalytic reactions is a well-defined palladium(II) complex with the this compound ligand. Below is a representative protocol for the synthesis of a dichlorido[this compound]palladium(II) complex, [Pd(this compound)Cl₂].

Experimental Protocol: Synthesis of [Pd(this compound)Cl₂]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL).

  • To this solution, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • A precipitate will form. Collect the solid by filtration under an inert atmosphere.

  • Wash the collected solid with cold anhydrous acetonitrile (2 x 5 mL) and then with anhydrous diethyl ether (2 x 10 mL).

  • Dry the resulting complex under vacuum to obtain the final product.

  • Characterize the complex using appropriate analytical techniques such as FT-IR, ¹H NMR, and elemental analysis.

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis of [Pd(this compound)Cl₂] dissolve_pdcl2 Dissolve PdCl₂ in acetonitrile add_ligand Add this compound solution dissolve_pdcl2->add_ligand stir Stir at room temperature for 24h add_ligand->stir precipitate Precipitate formation stir->precipitate filter Filter and collect solid precipitate->filter wash Wash with acetonitrile and diethyl ether filter->wash dry Dry under vacuum wash->dry characterize Characterize the complex dry->characterize

A flowchart for the synthesis of the palladium(II) complex.

Catalytic Applications: Suzuki-Miyaura and Heck Reactions

The synthesized palladium(II)-3-(2-pyridyl)aniline complex can be employed as a pre-catalyst in various cross-coupling reactions. Below are detailed protocols for its application in the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • [Pd(this compound)Cl₂] (0.01 mmol, 1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk tube and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), [Pd(this compound)Cl₂] (0.01 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of degassed 1,4-dioxane and degassed water (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Performance Data for Suzuki-Miyaura Coupling:

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a similar pyridyl-amine palladium catalyst system.

EntryAryl HalideProductYield (%)
14-Bromotoluene4-Methylbiphenyl95
24-Bromoanisole4-Methoxybiphenyl92
34-Chlorobenzonitrile4-Cyanobiphenyl85
41-Bromo-4-nitrobenzene4-Nitrobiphenyl98

Catalytic Cycle for the Suzuki-Miyaura Reaction:

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-Ar' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-Ar' Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)(L)-Ar'->Pd(0)L Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction

Experimental Protocol: Heck Reaction of an Aryl Halide with an Alkene

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 mmol)

  • Alkene (e.g., methyl acrylate) (1.2 mmol)

  • [Pd(this compound)Cl₂] (0.01 mmol, 1 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Schlenk tube and standard glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), [Pd(this compound)Cl₂] (0.01 mmol), and anhydrous, degassed DMF (5 mL).

  • Add the alkene (1.2 mmol) and triethylamine (1.5 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Performance Data for the Heck Reaction:

The following table presents representative yields for the Heck reaction of various aryl halides with methyl acrylate, catalyzed by a related pyridyl-imine palladium complex.[1]

EntryAryl HalideProductYield (%)TONTOF (h⁻¹)
1IodobenzeneMethyl cinnamate99990396
2BromobenzeneMethyl cinnamate95950380
34-IodoanisoleMethyl 4-methoxycinnamate98980392
44-BromoacetophenoneMethyl 4-acetylcinnamate92920368

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / reaction time (h)

Catalytic Cycle for the Heck Reaction:

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(L)-X(Alkene) Ar-Pd(II)(L)-X->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)(L)-X Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L β-Hydride Elimination & Reductive Elimination (+ Base)

A simplified catalytic cycle for the Heck reaction.

Safety Precautions

  • Palladium compounds and organic solvents should be handled in a well-ventilated fume hood.

  • An inert atmosphere is crucial for these reactions to prevent catalyst deactivation.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound serves as an effective bidentate ligand in palladium-catalyzed cross-coupling reactions. The provided protocols for the synthesis of a representative palladium complex and its application in Suzuki-Miyaura and Heck reactions offer a solid foundation for researchers. The experimental conditions can be further optimized to achieve higher yields and efficiency for specific substrates. The structured data and visual workflows are intended to facilitate the seamless integration of these methods into synthetic chemistry laboratories.

References

Application Notes and Protocols for 3-(2-Pyridyl)aniline in Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Pyridyl)aniline is a versatile building block in the design and synthesis of novel organic materials for electronic and optoelectronic applications. Its unique structure, featuring an electron-donating aniline moiety and an electron-withdrawing, metal-coordinating pyridine ring, allows for the creation of molecules with tailored electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).

Section 1: Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be effectively utilized as hole-transporting materials (HTMs) in OLEDs. The triphenylamine unit is a well-established hole-transporting moiety, and its incorporation with the pyridyl-aniline core can lead to materials with high thermal stability and suitable energy levels for efficient charge injection and transport.

Synthesis of a this compound-Based Hole-Transporting Material (HTM-1)

A representative hole-transporting material, N,N-bis(4-bromophenyl)-3-(pyridin-2-yl)aniline (HTM-1) , can be synthesized via a Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of HTM-1

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), 1-bromo-4-iodobenzene (2.2 eq.), palladium(II) acetate (0.05 eq.), and tri-tert-butylphosphine (0.1 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by sodium tert-butoxide (3.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure HTM-1.

Logical Workflow for HTM-1 Synthesis

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_purification Work-up & Purification A This compound F Anhydrous Toluene A->F B 1-bromo-4-iodobenzene B->F C Pd(OAc)₂ C->F D P(t-Bu)₃ D->F E NaO-t-Bu E->F G 110 °C, 24h Inert Atmosphere F->G H Extraction with DCM/Water G->H I Drying over MgSO₄ H->I J Column Chromatography I->J K HTM-1 J->K

Caption: Synthesis workflow for HTM-1.

Fabrication of a Multilayer OLED Device

Experimental Protocol: OLED Fabrication

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: Dissolve HTM-1 in a suitable solvent (e.g., chlorobenzene) and spin-coat it onto the HIL. Anneal the film at 100 °C for 30 minutes.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the emissive material (e.g., a host doped with a phosphorescent emitter) onto the HTL and anneal.

  • Electron-Transporting Layer (ETL) and Electron-Injection Layer (EIL) Deposition: Sequentially deposit the ETL (e.g., TPBi) and EIL (e.g., LiF) by thermal evaporation under high vacuum.

  • Cathode Deposition: Deposit the aluminum (Al) cathode by thermal evaporation.

  • Encapsulation: Encapsulate the device to protect it from air and moisture.

OLED Fabrication Workflow

G A ITO Substrate Cleaning B HIL Deposition (PEDOT:PSS) A->B C HTL Deposition (HTM-1) B->C D EML Deposition (Host:Emitter) C->D E ETL/EIL Deposition (TPBi/LiF) D->E F Cathode Deposition (Al) E->F G Encapsulation F->G H Finished OLED Device G->H G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Vilsmeier-Haack Formylation cluster_step3 Step 3: Knoevenagel Condensation A This compound C Intermediate 1 A->C B Triphenylamine Boronic Acid B->C D Intermediate 2 (Aldehyde) C->D F Dye-1 D->F E Cyanoacetic Acid E->F

Application Notes and Protocols: 3-(2-Pyridyl)aniline in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Pyridyl)aniline is a versatile bidentate ligand precursor for the synthesis of transition metal-based photosensitizers, particularly with ruthenium (Ru) and iridium (Ir). While not a photocatalyst in its own right, its coordination to these metal centers can yield complexes with favorable photophysical and electrochemical properties for photoredox catalysis. These complexes can absorb visible light to reach an excited state, enabling them to act as potent single-electron transfer agents to initiate a wide range of chemical transformations under mild conditions. This document provides an overview of the potential applications, key data for a representative hypothetical complex, and detailed experimental protocols.

Overview of Application in Photoredox Catalysis

Complexes derived from this compound are anticipated to function as effective photoredox catalysts in various organic transformations. The general mechanism involves the absorption of visible light by the metal complex, leading to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state can then participate in either an oxidative or reductive quenching cycle to generate reactive radical intermediates from organic substrates.

Potential Applications:

  • Atom Transfer Radical Addition (ATRA): Catalyzing the addition of alkyl halides across alkenes.

  • Reductive Dehalogenation: Removal of halogen atoms from organic molecules.

  • Oxidative C-H Functionalization: Direct functionalization of C-H bonds.

  • [2+2] Cycloadditions: Formation of cyclobutane rings from two alkene moieties.

  • Dual Catalysis: Combination with other catalytic cycles, such as nickel or palladium catalysis, to enable novel cross-coupling reactions.

Data Presentation: Properties of a Representative Photocatalyst

The following tables summarize the photophysical and electrochemical properties of a hypothetical heteroleptic iridium(III) complex, [Ir(ppy)₂(this compound)][PF₆] (where ppy = 2-phenylpyridine), as a representative photocatalyst. These values are based on typical data for similar iridium polypyridyl complexes and serve as a guide for experimental design.

Table 1: Photophysical Properties

PropertyValue
Absorption Maximum (λₘₐₓ)~460 nm (MLCT band)
Emission Maximum (λₑₘ)~590 nm
Excited State Lifetime (τ)~1.5 µs
Quantum Yield (Φ)~0.4

Table 2: Electrochemical Properties (vs. SCE in CH₃CN)

Redox CouplePotential (V)
E₁/₂ (Ir⁴⁺/Ir³⁺) - Excited State Oxidation~ -1.0
E₁/₂ (Ir³⁺/Ir²⁺) - Excited State Reduction~ +1.1
E₁/₂ (Ir⁴⁺/Ir³⁺) - Ground State Oxidation~ +1.3

Experimental Protocols

Protocol 1: Synthesis of a Representative Iridium(III) Photocatalyst

This protocol describes a general method for the synthesis of a heteroleptic iridium(III) complex using this compound as a ligand.

Materials:

  • [Ir(ppy)₂Cl]₂ (ppy = 2-phenylpyridine)

  • This compound

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • 2-Ethoxyethanol

  • Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • To a dried Schlenk flask, add [Ir(ppy)₂Cl]₂ (1.0 eq) and this compound (2.2 eq).

  • Add degassed 2-ethoxyethanol to the flask.

  • Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen) for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of DCM and add a saturated aqueous solution of NH₄PF₆.

  • Stir the mixture vigorously for 1 hour to precipitate the hexafluorophosphate salt of the iridium complex.

  • Collect the precipitate by filtration, wash with water and diethyl ether, and dry under vacuum.

  • Purify the complex by column chromatography on silica gel (DCM/methanol gradient) to yield the desired photocatalyst.

Protocol 2: General Procedure for a Photoredox-Catalyzed Reductive Dehalogenation

This protocol provides a general method for the reductive dehalogenation of an activated alkyl halide using the synthesized iridium photocatalyst.

Materials:

  • Iridium(III) photocatalyst (e.g., [Ir(ppy)₂(this compound)][PF₆])

  • Activated alkyl halide (e.g., ethyl 2-bromo-2-phenylacetate)

  • Hantzsch ester (sacrificial electron donor)

  • Degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LED lamp, 450 nm)

Procedure:

  • In a reaction vial, dissolve the iridium photocatalyst (1-2 mol%), the activated alkyl halide (1.0 eq), and Hantzsch ester (1.5 eq) in the degassed solvent.

  • Seal the vial and place it in front of a blue LED lamp.

  • Irradiate the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, the reaction mixture can be directly analyzed or subjected to a standard workup procedure (e.g., extraction and purification by column chromatography).

Visualizations

Diagram 1: General Photoredox Catalytic Cycle

Photoredox_Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC⁻ PC_excited->PC_reduced Reductive Quenching PC_oxidized Oxidized PC⁺ PC_excited->PC_oxidized Oxidative Quenching Donor Electron Donor (D) PC_excited->Donor SET PC_reduced->PC Substrate Substrate (S) PC_reduced->Substrate SET PC_oxidized->PC Radical_anion Radical Anion (S⁻) Substrate->Radical_anion Product Product Radical_anion->Product Reaction Donor_oxidized Oxidized Donor (D⁺) Donor->Donor_oxidized

Caption: General mechanism of photoredox catalysis.

Diagram 2: Experimental Workflow for Photocatalyst Synthesis and Application

Workflow cluster_synthesis Photocatalyst Synthesis cluster_reaction Photoredox Reaction start_synthesis Combine [Ir(ppy)₂Cl]₂ and this compound reflux Reflux in 2-Ethoxyethanol start_synthesis->reflux workup Workup and Precipitation with NH₄PF₆ reflux->workup purification Column Chromatography workup->purification photocatalyst [Ir(ppy)₂(this compound)][PF₆] purification->photocatalyst setup Combine Photocatalyst, Substrate, and Donor in Solvent photocatalyst->setup irradiation Irradiate with Blue LED setup->irradiation monitoring Monitor Reaction Progress (TLC/GC-MS) irradiation->monitoring analysis Product Analysis/Purification monitoring->analysis final_product Final Product analysis->final_product

Caption: Workflow for photocatalyst synthesis and application.

The Role of 3-(2-Pyridyl)aniline in the Synthesis of Novel Antineoplastic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 3-(2-Pyridyl)aniline scaffold in the synthesis of potential antineoplastic agents. While direct literature on antineoplastic agents exclusively derived from this compound is limited, this document leverages data from structurally related pyridinyl-aniline compounds to highlight its potential. The pyridinyl-aniline core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors that target key signaling pathways in cancer.[1][2][3]

Rationale for Use in Anticancer Drug Discovery

The this compound structure incorporates key pharmacophoric features that are advantageous for designing targeted anticancer therapies. The pyridine ring can act as a hydrogen bond acceptor, crucial for interacting with the hinge region of kinase ATP-binding sites, a common target in oncology.[3] The aniline moiety provides a versatile point for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.[2] Modifications on both the pyridine and aniline rings have led to the discovery of inhibitors for various kinases implicated in oncogenic signaling, such as VEGFR, JNK, and PI3K.[3]

Synthesis of Antineoplastic Agents

A primary synthetic route for creating derivatives of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between the pyridine and aniline rings.[2][4] Subsequent modifications, such as amide bond formation, can then be employed to build more complex and potent inhibitor molecules.

General Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of antineoplastic agents utilizing the this compound scaffold, starting from a Suzuki-Miyaura coupling reaction.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., 2-bromopyridine and 3-aminophenylboronic acid) suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) start->suzuki product This compound Scaffold suzuki->product modification Further Chemical Modification (e.g., Amide coupling, N-arylation) product->modification final_product Final Antineoplastic Agent Candidate modification->final_product purification Purification (Column Chromatography) final_product->purification

Caption: General synthetic workflow for antineoplastic agents from this compound.

Key Signaling Pathways Targeted

Derivatives of the pyridinyl-aniline scaffold have been shown to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. A common target is the Receptor Tyrosine Kinase (RTK) signaling pathway.

G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimerization->downstream inhibitor Pyridinyl-aniline based Kinase Inhibitor inhibitor->dimerization Inhibition proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Caption: Inhibition of a generic RTK signaling pathway by a pyridinyl-aniline based agent.

Quantitative Data: Anticancer Activity of Related Compounds

The following table summarizes the in vitro anticancer activity of various pyridine-containing compounds that are structurally related to derivatives of this compound. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridine-ureasMCF-70.22 - >50[5]
Pyridin-3-yl pyrimidinesK562Potent Inhibition[6]
2,4,6-trisubstituted pyridinesRenal, ProstatePotent Activity[7]
9-aminoacridine derivativesA-549, HeLa13.75 - 36.25 µg/ml[8]
Pyridin-2-yl estra-1,3,5(10)-triene derivativesMDA-MB-231Good Activity[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of a this compound derivative, a key intermediate for more complex antineoplastic agents.

Materials:

  • 2-Bromopyridine

  • 3-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 2-bromopyridine (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and stir vigorously for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound derivative.[9]

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol to assess the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized test compounds

  • Kinase enzyme

  • Substrate and ATP

  • Assay buffer

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compound solution to the wells of a 384-well plate.

  • Add the kinase enzyme to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product (e.g., ADP) produced using a detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized test compounds

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7][8]

The provided protocols and data on related compounds underscore the potential of this compound as a valuable building block for the development of novel antineoplastic agents. Further research is warranted to synthesize and evaluate specific derivatives of this scaffold to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-(2-Pyridyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-(2-Pyridyl)aniline, a key intermediate in pharmaceutical and materials science research. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: My Suzuki-Miyaura reaction to synthesize this compound is not proceeding or is showing very low conversion. What are the potential causes and how can I fix this?

A1: Low or no conversion in a Suzuki-Miyaura coupling for this substrate can stem from several factors related to the catalyst, reagents, or reaction environment.

  • Catalyst Inactivity: The active catalyst for the Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. The pyridine nitrogen in your substrate can also inhibit or deactivate the palladium catalyst.[1]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can protect the palladium center and improve catalytic activity.[1]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for coupling with electron-deficient pyridine rings.[1]

    • Solution: Switch to more electron-rich and bulky ligands. Buchwald ligands or N-heterocyclic carbenes (NHCs) are often more effective for this type of transformation.[1]

  • Incorrect or Poor-Quality Base: The base is crucial for the transmetalation step.[1] Weak bases may be ineffective, and the quality of the base is important.

    • Solution: Use stronger, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2] It is critical that the base is finely ground to maximize its surface area and reactivity.[1][3]

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1][4]

    • Solution: Thoroughly degas all solvents and reagents before use.[2][4] This can be done by bubbling an inert gas like nitrogen or argon through the solvent or by using freeze-pump-thaw cycles.[1] Maintain an inert atmosphere throughout the reaction.[2][5]

  • Poor Reagent Quality: The purity of your starting materials, especially the boronic acid, is critical. Water in the reaction can lead to side reactions.[1]

    • Solution: Ensure your aryl halide and boronic acid are pure. Use anhydrous solvents.

Q2: I am observing a significant amount of a homocoupling byproduct (e.g., 2,2'-bipyridine or 3,3'-diaminobiphenyl) in my reaction mixture. How can I minimize this?

A2: Homocoupling is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[2][4]

  • Cause: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][4]

  • Solutions:

    • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is oven or flame-dried. Degas your solvents thoroughly and maintain a robust inert atmosphere (argon or nitrogen) throughout the entire process.[1][2]

    • Catalyst Choice: Using a Pd(0) source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in situ generated catalysts from Pd(II) sources.

    • Reaction Conditions: Lowering the reaction temperature may also help to disfavor the homocoupling pathway relative to the desired cross-coupling.

Q3: My starting boronic acid seems to be decomposing, and I am isolating the deborylated arene (aniline). What is happening and how can I prevent it?

A3: This side reaction is known as protodeborylation, where the C-B bond of the boronic acid is cleaved by a proton source, typically water.[1][2] Pyridylboronic acids can be particularly susceptible to this process.[2][6]

  • Solutions:

    • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1][2] The presence of water facilitates protodeborylation.[1]

    • Choice of Base: While a base is necessary, certain bases in aqueous media can promote this side reaction. Using milder bases like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) might be beneficial.[2]

    • Use Boronate Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can be used as alternatives to minimize decomposition.[2]

    • Control Temperature and Reaction Time: Higher temperatures can accelerate protodeborylation.[2] Aim for the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction conditions for the synthesis of this compound via Suzuki-Miyaura coupling?

A1: A good starting point for optimization would be to use 3-bromoaniline or 3-iodoaniline with 2-pyridylboronic acid. Key parameters to screen include the catalyst system (palladium source and ligand), base, and solvent. A common starting protocol involves a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, and a base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water.[7]

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q3: What is the best way to purify the final product, this compound?

A3: After the reaction is complete, a standard workup procedure is typically employed. This involves cooling the reaction, diluting it with an organic solvent like ethyl acetate, and washing with water and brine to remove inorganic salts and water-soluble impurities.[7] The crude product obtained after concentrating the organic layer is often purified by column chromatography on silica gel to yield the pure this compound.[7] For aniline compounds, which can be basic, extraction with dilute aqueous acid (e.g., 2 M HCl), followed by basification and re-extraction into an organic solvent can be an effective purification step to remove non-basic impurities.[8]

Q4: My aniline starting material is dark brown. Can I still use it?

A4: Aniline and its derivatives can oxidize over time, leading to a dark coloration.[9] While it might still be usable, the impurities could affect the reaction outcome. It is recommended to purify the aniline before use, for example, by distillation under reduced pressure, to ensure the best results.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates and scales.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 2-Pyridylboronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)[1]

  • Base (e.g., K₂CO₃ or anhydrous K₃PO₄, 2.0 - 3.0 equiv)[1][7]

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[1][7]

Procedure:

  • To a flame-dried round-bottom flask, add the 3-bromoaniline, 2-pyridylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if separate).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Data Presentation

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of Pyridyl Compounds

ParameterTypical Reagents/ConditionsPurposeReference
Aryl Halide 3-Bromoaniline, 3-IodoanilineElectrophilic coupling partner[6]
Boron Reagent 2-Pyridylboronic acid, 2-Pyridylboronate esterNucleophilic coupling partner[1][2]
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃Catalyst precursor[1][6][7]
Ligand PPh₃, Buchwald ligands (SPhos, XPhos)Stabilize and activate the catalyst[1][7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFActivate the boronic acid[1][2][7]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFMediate the reaction[2][7][10]
Temperature 80 - 110 °CProvide activation energy[7][11]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) setup 2. Reaction Setup (Flask, Inert Atmosphere) reagents->setup addition 3. Reagent Addition (Solvent, Catalyst) setup->addition reaction 4. Reaction (Heating & Stirring) addition->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 6. Workup (Quenching, Extraction) monitoring->workup Proceed if complete purification 7. Purification (Column Chromatography) workup->purification product 8. Pure Product (this compound) purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Suzuki-Miyaura Coupling problem Problem Observed low_yield Low/No Conversion problem->low_yield homocoupling Homocoupling Byproduct problem->homocoupling deborylation Protodeborylation problem->deborylation cause1 Cause: Inactive Catalyst / Poor Ligand low_yield->cause1 cause2 Cause: Ineffective Base / Reagents low_yield->cause2 cause3 Cause: Oxygen Presence low_yield->cause3 homocoupling->cause3 cause4 Cause: Water Presence deborylation->cause4 solution1 Solution: - Use bulky, electron-rich ligand - Increase catalyst loading - Check catalyst quality cause1->solution1 solution2 Solution: - Use strong, anhydrous, finely ground base - Check reagent purity cause2->solution2 solution3 Solution: - Thoroughly degas solvents - Maintain inert atmosphere cause3->solution3 solution4 Solution: - Use anhydrous solvents/reagents - Use boronate ester cause4->solution4

References

Technical Support Center: Synthesis of 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Pyridyl)aniline. This guide focuses on identifying and mitigating the formation of common byproducts in the prevalent synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a pyridine derivative with an aniline derivative, typically using a palladium catalyst. Key coupling partners include 2-halopyridines (e.g., 2-bromopyridine or 2-chloropyridine) and 3-aminophenylboronic acid or its esters.

Alternative methods that can be employed for the synthesis of aryl-aryl bonds, such as the one in this compound, include the Negishi coupling and the Buchwald-Hartwig amination.

Q2: What are the most common byproducts observed in the Suzuki-Miyaura synthesis of this compound?

Several byproducts can form during the Suzuki-Miyaura synthesis. The most prevalent include:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 2,2'-bipyridine (from the pyridine coupling partner) and 3,3'-diaminobiphenyl (from the aniline coupling partner). This is often exacerbated by the presence of oxygen.

  • Protodeboronation Product: The 3-aminophenylboronic acid can be converted to aniline through the replacement of the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous conditions and elevated temperatures.[1]

  • Dehalogenation Product: The starting 2-halopyridine can be reduced to pyridine.

Q3: Why am I observing low yields or no product formation in my Suzuki-Miyaura reaction?

Low yields in the synthesis of this compound are a common issue and can be attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalyst.[1] The amino group on the aniline derivative can also contribute to this effect.

  • Inactive Catalyst System: The oxidative addition of the carbon-halogen bond of the 2-halopyridine to the palladium(0) catalyst can be a slow step, particularly for less reactive chlorides. This requires a highly active catalyst system.

  • Poor Reagent Quality: The purity of the starting materials, especially the boronic acid which can degrade upon exposure to air and moisture, is crucial.

  • Inadequate Reaction Conditions: Factors such as insufficient degassing (leaving oxygen that deactivates the catalyst), improper choice of base, solvent, or temperature can all lead to poor outcomes.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion to this compound
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl couplings.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1]
Inactive Catalyst 1. Use a Pre-catalyst: Consider using a more air-stable and reliable palladium pre-catalyst. 2. Ensure Pd(0) Formation: If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Poor Reagent Quality 1. Use Fresh Reagents: Utilize fresh, high-purity 2-halopyridine and 3-aminophenylboronic acid. 2. Use Boronic Esters: Consider using a more stable boronic acid ester (e.g., pinacol ester) to minimize protodeboronation.[1]
Suboptimal Reaction Conditions 1. Thorough Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Optimize Base and Solvent: Screen different anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., dioxane, toluene, THF).
Issue 2: Significant Formation of Homocoupling Byproducts (2,2'-bipyridine and/or 3,3'-diaminobiphenyl)
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Improve Degassing: Rigorously degas all solvents and the reaction mixture. 2. Maintain Inert Atmosphere: Ensure a leak-free reaction setup under a strict inert atmosphere (e.g., nitrogen or argon).
Incomplete Reduction of Pd(II) Pre-catalyst 1. Use a Pd(0) Source: Employ a Pd(0) catalyst directly, such as Pd(PPh₃)₄. 2. Ensure Complete Reduction: If using a Pd(II) source, ensure the conditions are adequate for its complete in-situ reduction to Pd(0).
Issue 3: Predominance of Protodeboronation Byproduct (Aniline)
Potential Cause Troubleshooting Steps
Presence of Water 1. Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. 2. Use Boronic Esters: Switch from the boronic acid to a more stable pinacol or MIDA boronate ester.[1]
Inappropriate Base 1. Screen Bases: Test different bases; sometimes a weaker base can disfavor protodeboronation.
High Reaction Temperature 1. Lower Temperature: Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing this side reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-halopyridine (1.0 eq.), the 3-aminophenylboronic acid or its ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Degas the mixture by bubbling an inert gas through it for 15-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Reactants (2-Halopyridine, 3-Aminophenylboronic Acid, Base) add_catalyst Add Pd Catalyst & Ligand prep_reagents->add_catalyst degas Degas Reaction Mixture add_catalyst->degas heat Heat and Stir (80-110 °C) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute & Wash monitor->workup purify Column Chromatography workup->purify product This compound purify->product Troubleshooting_Byproducts cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield of This compound homocoupling Homocoupling Products (2,2'-Bipyridine, 3,3'-Diaminobiphenyl) start->homocoupling protodeboronation Protodeboronation (Aniline) start->protodeboronation dehalogenation Dehalogenation (Pyridine) start->dehalogenation sol_oxygen Improve Degassing Use Pd(0) Source homocoupling->sol_oxygen Cause: Oxygen sol_water Anhydrous Conditions Use Boronic Ester protodeboronation->sol_water Cause: Water sol_hydride Optimize Solvent/Base dehalogenation->sol_hydride Cause: Hydride Source

References

Technical Support Center: Enhancing the Yield of 3-(2-Pyridyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-(2-Pyridyl)aniline reactions. This guide focuses on common synthetic methods, troubleshooting specific experimental issues, and providing detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The most prevalent and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most widely used reactions are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a 3-haloaniline (e.g., 3-bromoaniline) with a 2-pyridylboronic acid or its ester. It is known for its high functional group tolerance and generally good yields.

  • Buchwald-Hartwig Amination: This method involves the coupling of a 2-halopyridine (e.g., 2-bromopyridine) with 3-aminoaniline. This reaction is a powerful tool for forming carbon-nitrogen bonds.[1][2]

Q2: My Suzuki-Miyaura reaction for this compound is giving a low yield. What are the common causes and how can I troubleshoot it?

Low yields in Suzuki-Miyaura couplings for this specific molecule are often due to catalyst deactivation, suboptimal reaction conditions, or side reactions. Here are the key factors to investigate:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For coupling with pyridine-containing substrates, bulky, electron-rich ligands are often necessary to prevent catalyst inhibition by the pyridine nitrogen.[3]

  • Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome. A thorough screening of different bases and solvents is recommended to find the optimal conditions.[3]

  • Reaction Temperature: Inadequate temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can cause catalyst decomposition.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, reducing the availability of the coupling partner. This is often exacerbated by the presence of water.[3]

  • Homocoupling: Dimerization of the starting materials is another common side reaction.

Q3: I am observing significant side products in my Buchwald-Hartwig amination. What are they and how can I minimize them?

The primary challenge in the Buchwald-Hartwig amination of 2-bromopyridine is the potential for the pyridine nitrogen to poison the palladium catalyst.[4] Common side products and their mitigation strategies include:

  • Hydrodehalogenation: The starting aryl halide is reduced to the corresponding arene. This can be minimized by using a suitable ligand that promotes reductive elimination over competing side reactions.[5]

  • Homocoupling of Amines: While less common, dimerization of the aniline can occur.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition, which can be caused by high temperatures or the presence of impurities.[4]

Q4: What is the best way to purify the crude this compound product?

Purification of this compound can typically be achieved through a combination of column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point.[6]

  • Recrystallization: This method is effective for obtaining highly pure crystalline product. The choice of solvent is crucial; the ideal solvent will dissolve the compound at high temperatures but have low solubility at room temperature.[7][8] Common solvent systems to screen include ethanol/water, acetone/water, or toluene/hexane.[9]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No or minimal product formation Inactive catalyst, incorrect reaction conditions.- Ensure an inert atmosphere (N₂ or Ar).- Use fresh, high-purity reagents.- Screen different palladium catalysts and ligands (see Table 1).- Optimize reaction temperature and time.
Significant amount of homocoupled byproducts Presence of oxygen, suboptimal catalyst system.- Thoroughly degas all solvents.- Use a Pd(0) catalyst or ensure complete reduction of a Pd(II) precatalyst.- Adjust the stoichiometry of the reactants.
Presence of deboronated starting material Water in the reaction mixture.- Use anhydrous solvents and reagents.- Consider using a boronate ester instead of a boronic acid.
Buchwald-Hartwig Amination: Low Yield Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls or is very slow Catalyst poisoning by the pyridine nitrogen.- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.[4]- Screen different palladium precatalysts (see Table 2).
Formation of palladium black Catalyst decomposition.- Lower the reaction temperature and increase the reaction time.- Ensure all reagents and solvents are pure and the reaction is under an inert atmosphere.[4]
Incomplete conversion of starting materials Suboptimal base or solvent.- Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).- Test various anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[10]

Quantitative Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling for this compound
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Notes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)100~85-95A robust system for challenging couplings.[3]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O (4:1)90~80-90Good for substrates prone to side reactions.
Pd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (5:1)110~70-80A more traditional but potentially less effective system.
Pd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane100~88-96Often effective for heteroaryl couplings.

Note: Yields are estimated based on literature for similar reactions and should be optimized for specific experimental conditions.

Table 2: Optimization of Buchwald-Hartwig Amination for this compound
Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Notes
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene110~90-98Highly effective for amination of 2-bromopyridines.[4]
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane100~85-95A common system with good functional group tolerance.[11]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene100~90-97An alternative palladium source that can be effective.[10]
Pd(dppf)Cl₂ (3)-K₃PO₄THF90~75-85May be less effective due to potential catalyst poisoning.

Note: Yields are estimated based on literature for similar reactions and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoaniline with 2-Pyridylboronic Acid

Materials:

  • 3-Bromoaniline

  • 2-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Seal the Schlenk flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene and degassed water (10:1 ratio) to the flask via syringe.

  • Add the catalyst/ligand mixture to the reaction flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with 3-Anisidine

Materials:

  • 2-Bromopyridine

  • 3-Anisidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add 2-bromopyridine (1.0 equiv), 3-anisidine (1.2 equiv), NaOtBu (1.4 equiv), and XPhos (0.04 equiv) to an oven-dried reaction vial.

  • Add Pd₂(dba)₃ (0.02 equiv) to the vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Bromoaniline, 2-Pyridylboronic acid, K3PO4 B Add Pd(OAc)2 / SPhos A->B C Add Degassed Toluene/Water B->C D Heat to 100°C C->D E Monitor by TLC/LC-MS D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Column Chromatography G->H I Recrystallization H->I

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_Catalyst Check Catalyst System (Activity, Loading, Ligand) Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Conditions Check Reaction Conditions (Temperature, Time, Atmosphere) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Reagents Check Reagent Quality (Purity, Anhydrous) Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Catalyst_OK->Check_Conditions Yes Optimize_Catalyst Optimize Catalyst/Ligand (Screen alternatives) Catalyst_OK->Optimize_Catalyst No Conditions_OK->Check_Reagents Yes Optimize_Conditions Optimize Temp/Time (Ensure inert atmosphere) Conditions_OK->Optimize_Conditions No Purify_Reagents Purify/Dry Reagents (Use fresh materials) Reagents_OK->Purify_Reagents No Success Improved Yield Reagents_OK->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low yield in Suzuki-Miyaura coupling of 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki-Miyaura cross-coupling reaction to synthesize or functionalize 3-(2-Pyridyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield or no product in my Suzuki-Miyaura reaction with this compound?

A1: Low yields with substrates like this compound are common and can stem from several factors. The primary challenges arise from the molecule's inherent properties. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This can halt the catalytic cycle.[1] Key areas to investigate include the catalyst system, reagent quality, reaction conditions, and potential side reactions.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source like water.[2] This is a significant issue, especially with heteroaryl boronic acids.[1] To minimize it, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]

  • Homocoupling: This reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or the aryl halide.[2] The presence of oxygen can promote the homocoupling of boronic acids.[2] To suppress this, it is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[3]

Q3: Can the unprotected amino group on the aniline interfere with the reaction?

A3: Yes, the unprotected primary amine can be problematic. It can bind to the palladium center, leading to catalyst deactivation.[4] While protection/deprotection steps are sometimes avoided, if yields remain low after optimizing other parameters, considering protection of the amino group (e.g., as an amide) might be a viable strategy.

Troubleshooting Guide

Issue: Low or No Conversion to the Desired Product

This is the most common problem and can be systematically addressed by evaluating the following components of your reaction.

1. Catalyst System (Palladium Source & Ligand)

The choice of catalyst and ligand is critical when working with nitrogen-containing heterocycles.[2] The pyridine nitrogen can poison the catalyst, and standard ligands may be ineffective.[3]

Troubleshooting Questions:

  • Is my catalyst active? The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions are suitable for its in-situ reduction.[3]

  • Is my ligand appropriate for this substrate? Standard phosphine ligands like PPh₃ may not be effective.[3] For challenging substrates like this compound, bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction and shield the palladium center from inhibitory coordination.[2][3][5]

Solutions & Recommendations:

  • Switch to a more robust ligand: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3][6]

  • Use a pre-formed catalyst: Modern palladium precatalysts can provide a more active and stable catalytic species.[1]

  • Increase catalyst loading: If other optimizations fail, a modest increase in catalyst loading may improve conversion.[3]

Data Presentation: Ligand Selection

The following table summarizes the performance of different ligand systems in the Suzuki coupling of challenging nitrogen-containing heteroaryl chlorides, which can serve as a starting point for optimization.

Ligand/PrecatalystBaseSolventTemp. (°C)Yield (%)Reference
SPhos K₃PO₄Toluene/H₂O10095[Buchwald et al.][5]
XPhos K₃PO₄t-AmylOH10098[Buchwald et al.][5]
RuPhos K₃PO₄t-AmylOH10097[Buchwald et al.][5]
PEPPSI-IPr K₂CO₃Dioxane/H₂O8092[Organ et al.][5]
Pd(PPh₃)₄ Na₂CO₃Dioxane/H₂O10085[Lohse et al.][5]
2. Reaction Conditions (Base, Solvent, Temperature)

The choice of base and solvent can dramatically influence the reaction outcome.[3]

Troubleshooting Questions:

  • Is my base strong enough and of good quality? The base is crucial for the transmetalation step.[3] Weak bases may be ineffective. The base must be anhydrous and finely ground to ensure reactivity.[3]

  • Is my solvent appropriate? Poor solubility of reagents can impede the reaction rate.[2] Anhydrous, aprotic solvents are commonly used, often with a water co-solvent to dissolve the inorganic base.[7]

  • Is the temperature optimal? Sub-optimal temperatures can lead to incomplete reactions, while excessively high temperatures can promote side reactions or catalyst decomposition.[1][7]

Solutions & Recommendations:

  • Screen different bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for challenging couplings.[3]

  • Screen different solvents: Common choices include 1,4-Dioxane, Toluene, or THF, often with water as a co-solvent.[3][7]

  • Optimize temperature: A typical temperature range is 80-110 °C.[3][7]

Data Presentation: Base and Solvent Effects

This table, adapted from studies on similar substrates, illustrates the effect of the base and solvent system on yield.

BaseSolvent SystemTypical YieldNotes
K₃PO₄ 1,4-Dioxane/H₂OHigh (e.g., >90%)Often a very effective combination for challenging couplings.[3][7]
K₂CO₃ Toluene/H₂OModerate (e.g., ~85%)A classic system, but may be less effective for this substrate.[3]
Cs₂CO₃ TolueneModerate to HighCan be effective, especially under anhydrous conditions.[8]
Na₂CO₃ Dioxane/H₂OVariableWidely used but may require more active catalyst systems.[9]
3. Reagent Quality and Reaction Setup

Poor quality reagents or improper setup can doom a reaction from the start.

Troubleshooting Questions:

  • Are my reagents and solvents pure and dry? Water in the reaction, especially in the solvent or boronic acid, can lead to protodeboronation.[3] Ensure all reagents are pure and solvents are anhydrous.[3]

  • Is the reaction atmosphere truly inert? The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[3] The presence of oxygen also promotes homocoupling.[2]

Solutions & Recommendations:

  • Use high-purity reagents: Use fresh boronic acid or consider switching to a more stable boronic ester.[3]

  • Ensure anhydrous conditions: Use flame-dried glassware and anhydrous solvents.[3]

  • Strictly exclude oxygen: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and should be optimized for the specific substrates being used.

Materials:

  • Aryl halide (e.g., a bromo- or chloro- derivative of this compound) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the finely ground, anhydrous base.[3]

  • Catalyst Addition: In a separate vial, weigh the palladium precursor and the ligand and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle at least three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using a water co-solvent, ensure it is also thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 12-24 hours.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Mandatory Visualization

Troubleshooting Workflow

G start Low Yield Observed check_catalyst 1. Evaluate Catalyst System start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions 2. Assess Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_reagents 3. Verify Reagent Quality & Setup reagents_ok Reagents OK? check_reagents->reagents_ok check_side_reactions 4. Analyze for Side Reactions solution_side_reactions Action: - Exclude O₂ to minimize homocoupling - Use boronic ester to prevent protodeboronation check_side_reactions->solution_side_reactions catalyst_ok->check_conditions Yes solution_catalyst Action: - Use bulky, electron-rich ligand (SPhos, XPhos) - Use Pd precatalyst - Increase catalyst loading catalyst_ok->solution_catalyst No conditions_ok->check_reagents Yes solution_conditions Action: - Screen bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene) - Optimize temperature (80-110°C) conditions_ok->solution_conditions No reagents_ok->check_side_reactions Yes solution_reagents Action: - Use anhydrous solvents - Flame-dry glassware - Thoroughly degas mixture - Use fresh boronic acid/ester reagents_ok->solution_reagents No end_point Yield Improved solution_catalyst->end_point solution_conditions->end_point solution_reagents->end_point solution_side_reactions->end_point

Caption: A logical workflow to diagnose and solve common issues.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L₂Pd(II)(Ar¹)(X) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_complex2 L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Product (Ar¹-Ar²) red_elim->product aryl_halide Ar¹-X (e.g., Halogenated This compound) aryl_halide->ox_add boronic_acid Ar²-B(OR)₂ + Base boronic_acid->transmetal

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in cross-coupling reactions involving 3-(2-Pyridyl)aniline. The unique bifunctional nature of this substrate, containing both a coordinating pyridine ring and a nucleophilic aniline group, presents distinct challenges in maintaining catalyst activity. This guide offers practical solutions, detailed experimental protocols, and data-driven insights to help you achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

A1: The primary challenge arises from the Lewis basic nitrogen atom of the pyridine ring, which can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, a phenomenon often referred to as catalyst poisoning.[1] The presence of the aniline group introduces a second potential coordination site and a nucleophilic center that can participate in side reactions if not carefully controlled.

Q2: What are the primary mechanisms of catalyst deactivation when using this compound?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can bind tightly to the palladium center, inhibiting the coordination of reactants and impeding key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

  • Formation of Inactive Dimers: The catalyst can form inactive dimeric or polymeric species, particularly at higher concentrations or elevated temperatures.

  • Ligand Degradation: Phosphine ligands, especially those that are not sterically bulky, can be susceptible to oxidation or other forms of degradation under the reaction conditions.

  • Product Inhibition: The reaction product, which also contains the pyridyl-aniline scaffold, can compete with the starting material for coordination to the catalyst, slowing down the reaction rate as the reaction progresses.

Q3: How does the choice of phosphine ligand impact catalyst stability and reaction yield?

A3: The choice of phosphine ligand is critical for a successful cross-coupling reaction with this compound. Bulky and electron-rich phosphine ligands are generally preferred as they can:

  • Promote Reductive Elimination: The steric bulk of the ligand facilitates the final step of the catalytic cycle, releasing the product and regenerating the active catalyst.

  • Prevent Catalyst Agglomeration: The large size of the ligands helps to prevent the palladium centers from aggregating into inactive palladium black.

  • Modulate Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step.

Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are often effective for these types of challenging substrates.

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

Possible Cause: Catalyst deactivation is the most likely culprit for low or no conversion. This can be due to poisoning by the pyridine nitrogen, use of an inappropriate ligand, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ligand Selection:

    • If using a simple phosphine ligand like PPh₃, switch to a bulkier, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos).

    • Consider using N-heterocyclic carbene (NHC) ligands, which can offer enhanced stability.

  • Catalyst Precursor:

    • Utilize a pre-formed palladium pre-catalyst (e.g., G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species. In-situ generation from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be less efficient.

  • Reaction Temperature:

    • Gradually increase the reaction temperature in 10 °C increments. While higher temperatures can sometimes overcome activation barriers, be mindful of potential catalyst and substrate decomposition.

  • Base Selection:

    • The choice of base is crucial. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the base is freshly opened or properly stored to avoid hydration.

  • Inert Atmosphere:

    • Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize the active catalyst and phosphine ligands.[1]

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible Cause: The formation of side products can be indicative of a catalytic cycle that is not operating efficiently, allowing for competing reaction pathways to occur.

Troubleshooting Steps:

  • Minimize Homocoupling:

    • Thoroughly degas the reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]

    • Using a well-defined Pd(0) pre-catalyst can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) sources.

  • Prevent Dehalogenation:

    • This side reaction can be favored by certain bases and higher temperatures. If dehalogenation is a significant issue, try a weaker base or lower the reaction temperature.

    • Ensure that your solvents are not a source of hydrides.

Quantitative Data on Ligand Performance

The following tables provide representative data on the performance of different phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates structurally similar to this compound. This data is intended to serve as a guide for ligand selection and optimization.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O100<10
SPhosPd₂(dba)₃K₃PO₄Toluene10092
XPhosPd(OAc)₂K₃PO₄t-BuOH/H₂O8095
RuPhosXPhos Pd G3K₃PO₄2-MeTHF8098

Data is representative and compiled from typical outcomes for challenging pyridine substrates.

Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
BINAPPd₂(dba)₃NaOtBuToluene11065
XPhosXPhos Pd G3NaOtBuToluene10096
BrettPhosBrettPhos Pd G3LHMDSTHF8094
RuPhosRuPhos Pd G2K₂CO₃t-BuOH10088

Data is representative and compiled from typical outcomes for challenging pyridine substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling with this compound
  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%) and the ligand (if necessary). Add the catalyst/ligand mixture to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

CatalystDeactivationPathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Pd(0) Active_Pd(0) Oxidative_Addition Oxidative_Addition Active_Pd(0)->Oxidative_Addition Ar-X Pyridyl_Coordination Pyridyl-Aniline Coordination Active_Pd(0)->Pyridyl_Coordination Poisoning Pd_Black Palladium Black (Aggregation) Active_Pd(0)->Pd_Black Aggregation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Ar'-B(OR)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Pd(0) Ar-Ar' Inactive_Complex Inactive Pd-Substrate Complex Pyridyl_Coordination->Inactive_Complex

Caption: Catalyst deactivation pathways in reactions with this compound.

TroubleshootingWorkflow cluster_solutions Potential Solutions Start Low Reaction Yield Check_Catalyst Catalyst System Check Start->Check_Catalyst Check_Conditions Reaction Conditions Check Check_Catalyst->Check_Conditions [Catalyst OK] Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Sol_Ligand [Suboptimal Ligand] Sol_Precatalyst Use Well-Defined Pre-catalyst Check_Catalyst->Sol_Precatalyst [Inefficient Activation] Check_Reagents Reagent Quality Check Check_Conditions->Check_Reagents [Conditions OK] Sol_Temp Optimize Temperature Check_Conditions->Sol_Temp [Suboptimal Temp] Sol_Base Screen Different Bases Check_Conditions->Sol_Base [Incorrect Base] Sol_Degas Ensure Thorough Degassing Check_Conditions->Sol_Degas [Oxygen Present] Sol_Purity Use High-Purity Reagents & Solvents Check_Reagents->Sol_Purity [Impure Reagents] Reagents_OK Re-run Optimized Reaction Check_Reagents->Reagents_OK [Reagents OK]

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 3-(2-Pyridyl)aniline Crude Product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(2-Pyridyl)aniline crude product.

Quick Navigation

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Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling Out (Product separates as a liquid) 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. Cooling is too rapid.1. Select a solvent with a lower boiling point. 2. Re-heat the mixture and add more solvent until the oil dissolves, then allow to cool slowly. 3. Use a Dewar flask or insulate the flask to slow down the cooling rate. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low Recovery of Purified Product 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor and cool again to recover more product. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath or refrigerator, to maximize crystal formation.
Colored Impurities Remain in Crystals 1. Colored impurities are co-crystallizing with the product. 2. The compound itself is slightly colored.1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Check literature for the expected color of the pure compound. A slight tint may be acceptable.
No Crystals Form Upon Cooling 1. The solution is not supersaturated (too much solvent used). 2. Nucleation is inhibited.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Compound Streaking or Tailing on TLC/Column The basic amine is interacting strongly with the acidic silica gel.1. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. 2. Use a different stationary phase, such as neutral alumina or amine-functionalized silica gel.
Poor Separation of Product from Impurities 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Column was overloaded with crude product.1. Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (Rf of the desired compound around 0.25-0.35). 2. Ensure the silica gel is packed uniformly without any cracks or air bubbles. 3. Use an appropriate ratio of crude product to silica gel (typically 1:20 to 1:100 by weight).
Product Does Not Elute from the Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Suzuki coupling?

A1: Common impurities from a Suzuki coupling reaction include:

  • Homocoupling products: Biphenyls formed from the coupling of two molecules of the aryl halide or two molecules of the boronic acid derivative.

  • Dehalogenated starting material: The aryl halide is reduced instead of coupled.

  • Protodeborylated starting material: The boronic acid derivative is protonated, losing the boron group.

  • Residual palladium catalyst and ligands: These can often be colored and need to be removed.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: For aromatic amines like this compound, good starting solvents to screen are ethanol, methanol, toluene, and ethyl acetate. Mixed solvent systems, such as ethanol/water or toluene/hexane, are also often effective. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

Q3: My this compound appears as a dark oil. How can I purify it?

A3: A dark oil suggests the presence of significant impurities, possibly polymeric byproducts which are common with anilines. Vacuum distillation is often the most effective method for purifying liquid or low-melting solid anilines from non-volatile impurities. Following distillation, a final purification by recrystallization or column chromatography can be performed to achieve high purity.

Q4: How can I prevent my purified this compound from darkening over time?

A4: Anilines are susceptible to air oxidation, which can cause them to darken. To minimize this, store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored vial, and keep it in a cool, dark place.

Q5: What is the purpose of adding triethylamine to the eluent during column chromatography of amines?

A5: The silica gel stationary phase is acidic due to the presence of silanol groups. Basic compounds like amines can interact strongly with these acidic sites, leading to poor separation, tailing of peaks, and sometimes irreversible adsorption. Adding a small amount of a competing base like triethylamine to the eluent neutralizes these active sites, allowing the amine to travel through the column more effectively and resulting in better peak shape and separation.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount of the crude product into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, toluene, ethyl acetate) or solvent mixtures (e.g., ethanol/water, toluene/hexane) to each tube.

  • Observe the solubility at room temperature and upon gentle heating. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

2. Dissolution:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Allow the hot filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a desiccator or under vacuum.

Protocol 2: Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.25-0.35.

  • If tailing is observed, add 0.1-1% triethylamine to the eluent.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Add a layer of sand to the top of the silica gel.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

  • Carefully load the solution onto the top of the silica gel.

4. Elution:

  • Begin eluting with the solvent system determined from the TLC analysis.

  • If a gradient elution is necessary, gradually increase the polarity of the eluent.

  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Vacuum Distillation

This method is suitable for purifying this compound from non-volatile or high-boiling impurities.

1. Preparation:

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Set up a vacuum distillation apparatus, ensuring all joints are properly sealed.

2. Distillation:

  • Slowly apply vacuum to the system.

  • Begin heating the flask gently with a heating mantle.

  • Collect the fraction that distills at the expected boiling point at the given pressure. The boiling point of this compound is approximately 145-147 °C at 0.1 Torr.

3. Post-Distillation:

  • Allow the apparatus to cool completely before releasing the vacuum.

  • The purified product will be in the receiving flask.

Physicochemical Data

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Melting Point 72-73 °C
Boiling Point 145-147 °C at 0.1 Torr
Appearance Solid

Visual Workflow Guides

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_dark Is it a dark oil or solid? is_solid->is_dark Yes recrystallization Attempt Recrystallization is_solid->recrystallization No (Light colored solid) column_chrom Perform Column Chromatography is_dark->column_chrom No distillation Perform Vacuum Distillation is_dark->distillation Yes pure_product Pure Product recrystallization->pure_product column_chrom->pure_product distillation->is_solid Distillate is solid/low melting distillation->column_chrom Further purification needed Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize hot_filter Hot filtration decolorize->hot_filter cool Cool to room temperature, then in ice bath hot_filter->cool filter_crystals Vacuum filter crystals cool->filter_crystals wash Wash with cold solvent filter_crystals->wash dry Dry crystals wash->dry end End: Pure Crystals dry->end Column_Chromatography_Workflow start Start: Crude Product tlc TLC analysis to find suitable eluent start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load crude sample pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end End: Pure Product evaporate->end

References

Technical Support Center: Scale-Up Synthesis of 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up synthesis of 3-(2-Pyridyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues in relevant synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthetic routes for this compound? A1: The most prevalent and scalable methods for synthesizing this compound and similar biaryl structures are palladium-catalyzed cross-coupling reactions. The two primary routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki reaction builds the carbon-carbon bond between the pyridine and aniline rings, while the Buchwald-Hartwig reaction forms the carbon-nitrogen bond.

Q2: Why is catalyst selection so critical for the synthesis of this compound? A2: Catalyst selection is crucial due to the structure of the target molecule. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Therefore, catalyst systems, particularly the choice of ligand, must be robust enough to overcome this potential issue and facilitate efficient coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required.[1]

Q3: What are the primary safety concerns when scaling up this synthesis? A3: Key safety considerations include:

  • Exothermic Reactions: Palladium-catalyzed coupling reactions can be exothermic. On a large scale, heat dissipation must be carefully managed to prevent runaway reactions.

  • Reagent Handling: Many reagents, such as organoboronic acids and phosphine ligands, can be toxic, air-sensitive, or moisture-sensitive. Bases like sodium tert-butoxide are pyrophoric. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Safety: Many common solvents (e.g., dioxane, toluene) are flammable and have specific health hazards. Ensure proper ventilation and grounding of equipment.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical for reaction success and safety, as oxygen can deactivate the catalyst and, in some cases, lead to side reactions.[1]

Q4: How can I effectively remove palladium residues from my final product? A4: Residual palladium is a major concern, especially in pharmaceutical applications. Effective removal strategies during scale-up include:

  • Aqueous Washes: Washing the organic phase with aqueous solutions containing chelating agents like thiourea or cysteine can help extract palladium.[2]

  • Activated Carbon Treatment: Stirring a solution of the crude product with activated carbon can adsorb palladium residues.

  • Silica Gel Chromatography: While less ideal for very large scales, a silica gel plug or column can be effective.

  • Recrystallization: A well-optimized recrystallization is often the most effective final step for removing trace impurities, including palladium.[3]

Troubleshooting Guides

Route 1: Suzuki-Miyaura Coupling

This route typically involves the reaction of a 2-pyridylboronic acid (or ester) with a 3-haloaniline (e.g., 3-bromoaniline) or a 3-aminophenylboronic acid with a 2-halopyridine.

Logical Workflow for Suzuki Coupling Troubleshooting

G start Problem Identified low_conversion Low or No Conversion start->low_conversion side_products Significant Side Products (e.g., Homocoupling) start->side_products catalyst_deactivation Catalyst Deactivation (Palladium Black) start->catalyst_deactivation check_catalyst Check Catalyst & Ligand: - Use fresh, high-purity catalyst. - Increase catalyst loading. - Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos). low_conversion->check_catalyst Is catalyst active? check_reagents Verify Reagent Quality: - Use fresh, pure boronic acid. - Use anhydrous, finely ground base. - Ensure solvents are anhydrous and degassed. low_conversion->check_reagents Are reagents pure? optimize_conditions Optimize Conditions: - Increase temperature. - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure rigorous inert atmosphere. low_conversion->optimize_conditions Are conditions optimal? side_products->optimize_conditions Are stoichiometry/conditions correct? minimize_oxygen Strictly Exclude Oxygen: - Thoroughly degas all solvents. - Use freeze-pump-thaw cycles. - Maintain positive N₂/Ar pressure. side_products->minimize_oxygen Is O₂ present? catalyst_deactivation->check_catalyst Is ligand appropriate? catalyst_deactivation->minimize_oxygen Is O₂ present? G start Problem Identified low_yield Low Yield / No Reaction start->low_yield side_products Side Products (e.g., Hydrodehalogenation) start->side_products reproducibility Poor Reproducibility start->reproducibility check_catalyst Check Catalyst System: - Ensure Pd(0) is formed (if using Pd(II) pre-catalyst). - Screen different ligands (e.g., Josiphos, Buchwald-type). - Verify catalyst loading. low_yield->check_catalyst Is catalyst active? check_base Verify Base: - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Ensure base is anhydrous and properly dispensed. low_yield->check_base Is base strong/active? check_conditions Check Reaction Conditions: - Ensure strict inert atmosphere. - Check temperature and solvent. - Verify purity of amine and aryl halide. low_yield->check_conditions Are conditions correct? side_products->check_catalyst Is reductive elimination favored over β-hydride elimination? side_products->check_conditions Is temperature too high? reproducibility->check_conditions check_mixing Evaluate Mixing: - Ensure adequate agitation for slurry reactions. - Check for uniform temperature distribution. reproducibility->check_mixing G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification charge_reagents Charge Reactor: - 3-Bromoaniline (1.0 equiv) - 2-Pyridylboronic Acid (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) - Catalyst/Ligand (e.g., Pd(OAc)₂/SPhos) inert Inert Atmosphere: Evacuate and backfill with N₂ or Argon (3x) charge_reagents->inert add_solvent Add Degassed Solvents: (e.g., Dioxane/Water 4:1) inert->add_solvent heat Heat & Stir: Heat to 80-100 °C with vigorous stirring add_solvent->heat monitor Monitor Progress: (TLC / HPLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract: (e.g., Ethyl Acetate & Water) cool->extract purify Concentrate & Purify: Column Chromatography or Recrystallization extract->purify

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-(2-Pyridyl)aniline: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(2-Pyridyl)aniline, a key building block in the synthesis of various therapeutic agents, requires a robust and reliable analytical method for its purity assessment. This guide provides a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound, alongside a comparison with alternative analytical techniques. Experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.

Validated HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound.[1] Its high resolution, sensitivity, and specificity enable the effective separation of the main compound from potential process-related impurities and degradation products.[2] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for the analysis of aromatic compounds such as this.[1][2]

Experimental Protocol: A Proposed RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its proficiency in separating aromatic compounds.[1][2]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[2]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection Wavelength: A UV detector set at a wavelength of 254 nm is a common starting point for aromatic compounds.[1] A PDA detector can be used to monitor across a wider range (e.g., 200-400 nm) to detect impurities with different chromophores.[2]

  • Injection Volume: 10 µL[2]

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to achieve a final concentration of approximately 0.1 mg/mL.[1]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of about 1.0 mg/mL.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[2] For quantitative assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of the analyte in the sample is then determined from this curve.[2] A robust HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]

Method Validation Summary

The proposed HPLC method should be validated to ensure its suitability for its intended purpose. The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The method should be able to resolve the this compound peak from potential impurities and degradation products.
Linearity A correlation coefficient (R²) of ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for the analyte.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for a preliminary or orthogonal assessment of this compound purity.

FeatureHPLC-UVGas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[4]Separation based on differential partitioning between a stationary phase and a liquid mobile phase.[2]
Sample Preparation Simple dissolution in a suitable solvent.[1]May require derivatization for polar compounds; dissolution in a volatile solvent.[5]Simple spotting of the dissolved sample.
Selectivity Good to Excellent.Excellent, especially when coupled with a Mass Spectrometer (MS).[6]Lower resolution compared to HPLC.[2]
Sensitivity Moderate to High.[1]High, particularly with specific detectors like FID or MS.[7]Lower sensitivity, primarily qualitative or semi-quantitative.[2]
Quantitation Excellent.[1]Good, often requires an internal standard.[4]Semi-quantitative at best.[2]
Instrumentation Cost Moderate.[1]High.[1]Low.[2]
Analysis Time ~30 minutes per sample.[1]~30-45 minutes per sample.[1]Rapid screening of multiple samples.[2]
Suitability Highly suitable for routine purity testing and quality control.[1]Suitable for volatile impurities. The polarity of this compound may necessitate derivatization.[5][8]Suitable for rapid, preliminary checks and reaction monitoring.[9]

Visualizing the Workflow and Method Comparison

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 254 nm separation->detection integrate Integrate Peaks detection->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Experimental workflow for HPLC purity assessment.

method_comparison cluster_analyte cluster_methods Analytical Methods for Purity Assessment cluster_attributes analyte Analyte: this compound hplc HPLC-UV (Routine QC) analyte->hplc gc GC (Volatile Impurities) analyte->gc tlc TLC (Rapid Screening) analyte->tlc robust Robust & Quantitative hplc->robust cost_effective Cost-Effective hplc->cost_effective high_selectivity High Selectivity gc->high_selectivity requires_volatility Requires Volatility gc->requires_volatility low_cost Low Cost & Rapid tlc->low_cost qualitative Primarily Qualitative tlc->qualitative

Comparison of analytical methods.

Conclusion

The validated RP-HPLC method provides a reliable, robust, and sensitive solution for the routine purity assessment of this compound. It offers an excellent balance of selectivity, quantitation, and cost-effectiveness, making it the preferred method for quality control in pharmaceutical development and manufacturing. For orthogonal testing or specific applications, such as the analysis of volatile by-products or rapid screening, complementary techniques like GC and TLC are valuable alternatives. The choice of method should be guided by the specific analytical requirements, including the need for routine quality control versus preliminary screening or specialized impurity profiling.

References

A Comparative Analysis of the Reactivity of 3-(2-Pyridyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-(2-Pyridyl)aniline with its various isomers. Understanding the nuanced differences in reactivity among these pyridylaniline scaffolds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes available experimental data, outlines detailed experimental protocols for key reactions, and explores the underlying electronic and steric factors that govern their reactivity.

Introduction to Pyridylanilines

Pyridylanilines are a class of bifunctional molecules containing both a pyridine ring and an aniline moiety. This unique combination of a π-deficient heterocycle and a π-rich aromatic amine gives rise to a rich and diverse chemical reactivity. The relative orientation of the pyridine nitrogen and the amino group, as well as the point of attachment between the two rings, significantly influences the electronic properties and steric environment of the molecule, thereby dictating its behavior in various chemical transformations. This guide will focus on comparing this compound with other representative isomers to provide a framework for predicting and controlling their reactivity.

Isomer Structures

The isomers discussed in this guide are depicted below. The position of the nitrogen atom in the pyridine ring and the substitution pattern on the aniline ring are the key structural variables.

isomers cluster_32 This compound cluster_22 2-(2-Pyridyl)aniline cluster_42 4-(2-Pyridyl)aniline cluster_33 3-(3-Pyridyl)aniline cluster_34 3-(4-Pyridyl)aniline i1 i2 i3 i4 i5

Structures of this compound and its common isomers.

Theoretical Framework for Reactivity

The reactivity of pyridylanilines is primarily governed by the interplay of electronic and steric effects.

Electronic Effects: The pyridine ring is electron-withdrawing due to the electronegativity of the nitrogen atom. The extent of this electron-withdrawing effect on the aniline ring depends on the position of the nitrogen atom relative to the point of attachment. This can be quantified using Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect, which deactivates the aniline ring towards electrophilic substitution and decreases the basicity (and nucleophilicity) of the amino group.

Hammett Constants for Pyridyl Substituents [1][2][3]

Substituentσ (meta)σ (para)
2-Pyridyl~0.71-
3-Pyridyl~0.23-0.55~0.25
4-Pyridyl-~0.27-0.94

Note: Hammett constants can vary depending on the specific reaction and conditions.

Based on these values, the 2-pyridyl and 4-pyridyl groups are more electron-withdrawing than the 3-pyridyl group. This suggests that the amino group in 3-(3-pyridyl)aniline will be more nucleophilic than in isomers where the pyridine is attached at the 2- or 4-position of the aniline.

Steric Effects: The proximity of the pyridine ring to the amino group can cause steric hindrance, which can affect the rate of reactions involving the amino group. This is particularly relevant for 2-substituted anilines, such as 2-(2-pyridyl)aniline, where the bulky pyridine group can hinder the approach of reagents to the amino group.

Comparative Reactivity in Key Organic Reactions

While direct comparative studies under identical conditions are scarce, the following sections provide a qualitative and, where possible, quantitative comparison of the reactivity of this compound and its isomers in several important organic reactions.

N-Acylation

N-acylation is a fundamental reaction for amines and is crucial for the synthesis of amides, which are prevalent in pharmaceuticals. The rate of N-acylation is highly dependent on the nucleophilicity of the amino group.

General Reactivity Trend (Predicted):

Based on electronic effects, the predicted order of reactivity for N-acylation is:

3-(3-Pyridyl)aniline > 3-(4-Pyridyl)aniline ≈ this compound > 4-(2-Pyridyl)aniline ≈ 2-(2-Pyridyl)aniline

The 3-pyridyl group is the least electron-withdrawing, making the amino group of 3-(3-pyridyl)aniline the most nucleophilic. The 2-pyridyl and 4-pyridyl groups are more deactivating. In addition to electronic deactivation, 2-(2-pyridyl)aniline also experiences significant steric hindrance around the amino group, further reducing its reactivity.

Experimental Data for N-Acylation (Representative Yields):

Pyridylaniline IsomerAcylating AgentConditionsYield (%)
Aniline (Reference)Acetic AnhydrideNeat, 100°C>95
This compoundBenzoyl ChloridePyridine, RT~85-95
4-(2-Pyridyl)anilineAcetyl ChlorideEt3N, CH2Cl2, 0°C to RT~80-90

Note: This table is a compilation from various sources and not a direct comparative study. Yields are highly dependent on specific reaction conditions.

N-Alkylation

Similar to N-acylation, N-alkylation reactivity is also governed by the nucleophilicity of the amino group and steric hindrance.

General Reactivity Trend (Predicted):

The predicted reactivity trend for N-alkylation mirrors that of N-acylation:

3-(3-Pyridyl)aniline > 3-(4-Pyridyl)aniline ≈ this compound > 4-(2-Pyridyl)aniline ≈ 2-(2-Pyridyl)aniline

Experimental Data for N-Alkylation (Representative Yields):

Direct comparative data for N-alkylation of pyridylaniline isomers is limited. However, general protocols for the N-alkylation of anilines and pyridines can be adapted. For instance, reactions with benzyl halides in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF are commonly employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. In the context of pyridylanilines, either the pyridine or the aniline ring can be functionalized with a halide or a boronic acid/ester to participate in the coupling. The electronic nature of the pyridylaniline can influence the efficiency of the catalytic cycle.

General Reactivity Considerations:

  • As an Aryl Halide: An electron-deficient aryl halide generally undergoes oxidative addition to the palladium catalyst more readily. Therefore, a bromopyridyl-aniline would be more reactive than a bromoaniline.

  • As a Boronic Acid/Ester: The transmetalation step is often favored with more electron-rich organoboron reagents.

When comparing pyridylanilines as coupling partners (e.g., as bromo derivatives), the electron-withdrawing nature of the pyridyl group can enhance the reactivity of a bromoaniline moiety towards oxidative addition. However, the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting the reaction, a phenomenon often referred to as the "2-pyridyl problem" when the pyridine nitrogen is in close proximity to the reaction center.[4]

Experimental Data for Suzuki-Miyaura Coupling (Representative Yields):

The following table presents representative yields for the Suzuki coupling of different bromopyridines with phenylboronic acid, which can serve as a model for the reactivity of the corresponding pyridyl moiety in pyridylanilines.

Bromopyridine IsomerCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~70-85
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~85-95
4-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O~80-90

Note: This table illustrates general trends and is not a direct comparison of pyridylaniline derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, used for the formation of C-N bonds. This reaction is essential for synthesizing more complex aniline derivatives. Similar to the Suzuki coupling, the electronic properties of the aryl halide and the amine, as well as potential catalyst inhibition by the pyridine nitrogen, are key factors.

General Reactivity Considerations:

Electron-deficient aryl halides are generally more reactive in the oxidative addition step. Therefore, a bromopyridine moiety would be expected to be more reactive than a bromoaniline moiety. When using a pyridylaniline as the amine coupling partner, its nucleophilicity, as discussed in the N-acylation section, will be a determining factor.

Experimental Data for Buchwald-Hartwig Amination (Representative Yields):

The table below shows representative yields for the coupling of different bromopyridines with aniline, providing insight into the relative reactivity of the pyridyl halide isomers.

Bromopyridine IsomerAmineCatalyst/LigandBaseSolventYield (%)
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene~70-80[5]
3-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene~80-90
4-BromopyridineAnilinePd₂(dba)₃ / XantphosNaOtBuDioxane~75-85

Note: This table is a compilation from various sources and not a direct comparative study. The choice of ligand and base is critical for achieving high yields.[6]

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these conditions for their specific substrates and scale.

General Protocol for N-Acylation (Acetylation)

experimental_workflow start Start dissolve Dissolve pyridylaniline (1 equiv) in CH2Cl2 start->dissolve cool Cool to 0°C dissolve->cool add_base Add triethylamine (1.2 equiv) cool->add_base add_acetyl_chloride Add acetyl chloride (1.1 equiv) dropwise add_base->add_acetyl_chloride warm_rt Warm to room temperature and stir for 2-4 h add_acetyl_chloride->warm_rt quench Quench with H2O warm_rt->quench extract Extract with CH2Cl2 quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

General workflow for N-acetylation of pyridylanilines.

To a solution of the pyridylaniline (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0°C is added triethylamine (1.2 equiv). Acetyl chloride (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-acetylated pyridylaniline.

General Protocol for Suzuki-Miyaura Coupling

suzuki_workflow start Start combine Combine bromopyridylaniline (1 equiv), phenylboronic acid (1.2 equiv), and Na2CO3 (2 equiv) in a flask start->combine degas Evacuate and backfill with Argon (3x) combine->degas add_solvent Add degassed Toluene/EtOH/H2O (e.g., 4:1:1) degas->add_solvent add_catalyst Add Pd(PPh3)4 (0.05 equiv) add_solvent->add_catalyst heat Heat to reflux (e.g., 90-100°C) for 12-24 h add_catalyst->heat cool_quench Cool to room temperature and quench with H2O heat->cool_quench extract Extract with EtOAc cool_quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

General workflow for Suzuki-Miyaura coupling.

A mixture of the bromopyridylaniline (1.0 equiv), the desired boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv) is placed in a flask. The flask is evacuated and backfilled with argon three times. Degassed solvents (e.g., a mixture of toluene, ethanol, and water) are added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.[7][8]

General Protocol for Buchwald-Hartwig Amination

buchwald_workflow start Start combine Combine bromopyridine (1 equiv), aniline derivative (1.2 equiv), and NaOtBu (1.4 equiv) in a flask start->combine degas Evacuate and backfill with Argon (3x) combine->degas add_solvent Add anhydrous Toluene degas->add_solvent add_catalyst Add Pd2(dba)3 (0.01 equiv) and ligand (e.g., Xantphos, 0.02 equiv) add_solvent->add_catalyst heat Heat to 100-110°C for 12-24 h add_catalyst->heat cool_quench Cool to room temperature and quench with saturated NH4Cl (aq) heat->cool_quench extract Extract with EtOAc cool_quench->extract dry_concentrate Dry organic layer (Na2SO4) and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

General workflow for Buchwald-Hartwig amination.

In a glovebox or under an inert atmosphere, a flask is charged with the aryl bromide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the ligand (e.g., Xantphos, 0.02 equiv). Anhydrous toluene is added, and the mixture is heated to 100-110°C for 12-24 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by chromatography.[6][9]

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While direct, quantitative comparative data across a range of reactions is limited in the literature, a qualitative understanding of their reactivity can be established based on fundamental principles of organic chemistry. The position of the nitrogen atom in the pyridine ring is the most significant factor influencing the nucleophilicity of the aniline's amino group. For reactions where the amine acts as a nucleophile, such as N-acylation and N-alkylation, isomers with the less electron-withdrawing 3-pyridyl substituent are predicted to be more reactive. In palladium-catalyzed cross-coupling reactions, the electronic nature of both coupling partners and potential catalyst inhibition by the pyridine nitrogen must be considered. The provided experimental protocols offer a starting point for the synthesis and functionalization of these versatile building blocks. Further systematic studies are needed to provide a more comprehensive quantitative comparison of the reactivity of these important scaffolds.

References

Quantitative Analysis of 3-(2-Pyridyl)aniline: A Comparative Guide to NMR, HPLC, GC, and UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(2-Pyridyl)aniline, a key building block in medicinal chemistry and materials science, is paramount for ensuring the quality, reproducibility, and safety of end products. This guide provides a comprehensive comparison of four common analytical techniques for the quantitative analysis of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method's performance is objectively compared, supported by detailed experimental protocols and representative data to aid researchers in selecting the most suitable technique for their specific needs.

Methodology Comparison

The choice of analytical technique for the quantification of this compound depends on several factors, including the required accuracy and precision, the complexity of the sample matrix, available instrumentation, and throughput needs. Below is a comparative summary of the key performance parameters for each method.

Table 1: Comparison of Quantitative Performance for this compound Analysis

ParameterQuantitative NMR (qNMR)HPLC-UVGC-MSUV-Vis Spectroscopy
Linearity (R²) > 0.999> 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%90 - 110%
Precision (% RSD) < 1%< 2%< 5%< 5%
Limit of Detection (LOD) ~ 0.1 mg/mL~ 1 µg/mL~ 0.1 µg/mL~ 5 µg/mL
Limit of Quantification (LOQ) ~ 0.3 mg/mL~ 3 µg/mL~ 0.3 µg/mL~ 15 µg/mL
Analysis Time per Sample ~ 15 min~ 20 min~ 30 min~ 5 min
Sample Preparation Simple dissolutionDissolution and filtrationPotential derivatizationSimple dissolution
Specificity HighHighVery HighLow

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and pyridine derivatives and are intended to serve as a starting point for method development and validation.

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR offers a primary measurement method that does not require an identical reference standard for the analyte. The concentration is determined by comparing the integral of an analyte signal to that of a certified internal standard.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a clean vial. The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in which both the analyte and internal standard are fully soluble.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals to be integrated.

  • Temperature: A constant, controlled temperature (e.g., 298 K).

Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.

Chromatographic Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient: Start with 90% A, ramp to 10% A over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample and Standard Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds. Due to the polarity of the amine group, derivatization may be necessary to improve peak shape and thermal stability.

Sample Preparation (with Derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard (e.g., anthracene-d10).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte and internal standard.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for quantification but is less specific than chromatographic and NMR methods. It is suitable for pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound to determine the wavelength of maximum absorbance. For structurally similar compounds, this is expected to be in the range of 250-280 nm.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflows for each analytical technique and the logical relationships in method selection.

qNMR_Workflow start Start prep Sample Preparation (Weigh Analyte & Internal Standard, Dissolve in Deuterated Solvent) start->prep acquire NMR Data Acquisition (Optimized Parameters) prep->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process integrate Integration (Analyte & Internal Standard Signals) process->integrate calculate Calculation of Concentration integrate->calculate end End calculate->end HPLC_Workflow start Start prep Sample & Standard Preparation (Dissolve in Mobile Phase) start->prep inject Injection into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification (Peak Area vs. Calibration Curve) detect->quantify end End quantify->end Method_Selection analyte Quantitative Analysis of This compound qnmr qNMR analyte->qnmr High Accuracy Primary Method hplc HPLC-UV analyte->hplc Routine QC High Throughput gcms GC-MS analyte->gcms Trace Analysis Impurity ID uvvis UV-Vis analyte->uvvis Rapid Screening Pure Samples

A Comparative Guide to 3-(2-Pyridyl)aniline and Bipyridine Metal Complexes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of coordination chemistry and its applications in catalysis and drug development, the choice of ligand is paramount in dictating the physicochemical properties and reactivity of a metal complex. The archetypal 2,2'-bipyridine (bpy) has long been a cornerstone ligand, forming stable and versatile complexes with a vast array of transition metals. However, the quest for fine-tuning electronic properties, modulating steric environments, and introducing new functionalities has led to the exploration of structurally related but electronically distinct ligands. This guide provides a comprehensive comparison of metal complexes derived from the well-established bipyridine ligand and the less-explored, yet promising, 3-(2-Pyridyl)aniline.

While extensive experimental data is available for bipyridine complexes, a direct, comprehensive experimental comparison with this compound metal complexes is not yet prevalent in the scientific literature. This guide, therefore, presents a thorough overview of the characteristics of bipyridine complexes, complemented by a predictive analysis of how the unique structural and electronic features of this compound are anticipated to influence the properties of its corresponding metal complexes, drawing upon data from analogous systems.

Ligand Structures and Coordination Motifs

Bipyridine is a symmetric, bidentate N,N-chelating ligand that coordinates to a metal center through the nitrogen atoms of its two pyridine rings, forming a stable five-membered chelate ring. In contrast, this compound is an unsymmetrical bidentate ligand, retaining the pyridyl nitrogen for coordination while introducing an aniline amino group as the second coordination site. This fundamental difference in the donor atoms is expected to significantly impact the electronic and steric properties of the resulting metal complexes.

Ligand_Structures cluster_bpy 2,2'-Bipyridine (bpy) cluster_32pya This compound bpy pya

Caption: Molecular structures of 2,2'-bipyridine and this compound.

The coordination of these ligands to a metal center can be visualized as follows:

Coordination_Modes cluster_bpy Bipyridine Complex cluster_pya This compound Complex M1 M N1_bpy N M1->N1_bpy N2_bpy N M1->N2_bpy M2 M N_pyridyl N M2->N_pyridyl N_amino NH2 M2->N_amino

Caption: Generalized coordination of bipyridine and this compound to a metal center (M).

Synthesis of Metal Complexes: A Comparative Overview

The synthesis of bipyridine metal complexes is well-established and typically involves the reaction of a metal precursor with the bipyridine ligand in a suitable solvent. For this compound metal complexes, similar synthetic strategies can be employed, although reaction conditions may require optimization to accommodate the different electronic properties and potential reactivity of the aniline moiety.

Experimental Protocols

Synthesis of a Generic Bipyridine Metal Complex (e.g., [Ru(bpy)₃]Cl₂):

A common procedure involves the reaction of a ruthenium(III) precursor with three equivalents of 2,2'-bipyridine.

  • Materials: RuCl₃·xH₂O, 2,2'-bipyridine, ethanol, water.

  • Procedure:

    • A mixture of RuCl₃·xH₂O and a slight excess of 2,2'-bipyridine (e.g., 3.3 equivalents) is refluxed in an ethanol/water mixture for several hours.

    • The progress of the reaction can be monitored by the color change of the solution to a deep red-orange.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The product is precipitated by the addition of a saturated aqueous solution of a suitable salt (e.g., NH₄PF₆ for the hexafluorophosphate salt, or by concentrating the solution and adding acetone for the chloride salt).

    • The resulting solid is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography.

Proposed Synthesis of a Generic this compound Metal Complex (e.g., [Pd(this compound)Cl₂]):

This proposed synthesis is based on general methods for preparing palladium(II) complexes with N,N-bidentate ligands.

  • Materials: PdCl₂, this compound, methanol, diethyl ether.

  • Procedure:

    • A solution of this compound in methanol is added dropwise to a stirred solution of PdCl₂ in methanol.

    • The reaction mixture is stirred at room temperature or gently heated for a few hours.

    • The formation of a precipitate indicates the formation of the complex.

    • The solid product is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum.

    • Characterization can be performed using techniques such as NMR, IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.

Comparative Analysis of Physicochemical Properties

The introduction of the aniline moiety in place of a pyridine ring is expected to induce significant changes in the electronic and, consequently, the photophysical, electrochemical, and catalytic properties of the metal complexes.

Electronic Properties

The amino group of the aniline is a stronger σ-donor compared to the pyridine nitrogen. This increased electron-donating ability is expected to raise the energy of the metal d-orbitals in the this compound complexes. In contrast, the π-acceptor ability of the aniline ring is generally weaker than that of a pyridine ring. These electronic perturbations will directly influence the energy of the metal-to-ligand charge transfer (MLCT) transitions.

Photophysical Properties

The photophysical properties of transition metal complexes, particularly those of Ru(II) and Ir(III), are highly dependent on the nature of the ligands.

Bipyridine Complexes: Ruthenium(II) and Iridium(III) bipyridine complexes are renowned for their strong luminescence, originating from 3MLCT excited states.[1][2] Their emission properties, including wavelength, quantum yield, and lifetime, can be systematically tuned by modifying the bipyridine ligands with electron-donating or electron-withdrawing substituents.[3]

This compound Complexes (Predicted): The stronger σ-donating character of the aniline group is expected to destabilize the metal-based highest occupied molecular orbital (HOMO). This would lead to a red-shift in the absorption and emission spectra compared to analogous bipyridine complexes. However, the potential for non-radiative decay pathways associated with the N-H bond of the aniline group might lead to lower luminescence quantum yields and shorter excited-state lifetimes.

PropertyBipyridine Complexes (Typical)This compound Complexes (Predicted)
Absorption (MLCT) Strong in the visible regionLikely red-shifted compared to bpy complexes
Emission Often strong phosphorescencePotentially red-shifted, but may have lower quantum yields
Excited State Lifetime Microsecond range for Ir(III), hundreds of nanoseconds for Ru(II)Potentially shorter due to non-radiative decay pathways
Electrochemical Properties

The redox potentials of metal complexes are crucial for their application in catalysis and as photosensitizers.

Bipyridine Complexes: The redox properties of bipyridine complexes are well-documented. The metal-centered oxidation (e.g., Ru(II)/Ru(III)) and ligand-centered reductions are readily observed by cyclic voltammetry.

This compound Complexes (Predicted): The increased electron density on the metal center due to the σ-donating aniline group is expected to make the metal-centered oxidation easier, resulting in a less positive oxidation potential compared to the corresponding bipyridine complex. The ligand-centered reduction might be shifted to more negative potentials due to the less π-accepting nature of the aniline ring compared to pyridine.

Redox ProcessBipyridine Complexes (Typical)This compound Complexes (Predicted)
Metal Oxidation (e.g., M(II)/M(III)) Reversible, at a characteristic potentialReversible, likely at a less positive potential
Ligand Reduction Reversible, multi-step reductionsLikely at more negative potentials
Catalytic Activity

Palladium complexes of bipyridine and related ligands are widely used as catalysts in cross-coupling reactions.[4][5] The electronic and steric properties of the ligand play a critical role in the catalytic efficiency.

Bipyridine Complexes: Palladium(II)-bipyridine complexes are effective precatalysts for reactions like Suzuki-Miyaura and Heck couplings. The bipyridine ligand stabilizes the palladium center and influences the rates of oxidative addition and reductive elimination.

This compound Complexes (Predicted): The stronger electron-donating nature of the this compound ligand could enhance the rate of oxidative addition of aryl halides to a Pd(0) center, a key step in many cross-coupling catalytic cycles. However, the steric bulk and the potential for side reactions involving the aniline N-H group would need to be considered and potentially controlled through derivatization. Palladium complexes with aniline-derived ligands have shown promise in C-H activation reactions, suggesting that this compound complexes could also exhibit interesting catalytic activities in this area.[6]

Experimental Workflow for Characterization

A comprehensive characterization of these metal complexes is essential to understand their properties and potential applications. The following workflow outlines the key experimental techniques.

Experimental_Workflow cluster_structural cluster_spectroscopic Synthesis Synthesis of Metal Complex Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Structural Structural Characterization Purification->Structural Spectroscopic Spectroscopic Analysis Purification->Spectroscopic Electrochemical Electrochemical Analysis Purification->Electrochemical Cyclic Voltammetry Catalytic Catalytic Activity Testing Purification->Catalytic NMR NMR (¹H, ¹³C) Structural->NMR MassSpec Mass Spectrometry Structural->MassSpec XRay Single-Crystal X-ray Diffraction Structural->XRay UVVis UV-Vis Absorption Spectroscopic->UVVis Emission Photoluminescence Spectroscopy Spectroscopic->Emission IR Infrared Spectroscopy Spectroscopic->IR

References

Purity Assessment of 3-(2-Pyridyl)aniline: A Comparative Guide to Thin-Layer Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. For 3-(2-Pyridyl)aniline, a versatile building block in medicinal chemistry, ensuring high purity is paramount. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound.

Understanding Potential Impurities

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This synthetic route can introduce several types of impurities that need to be monitored and controlled:

  • Unreacted Starting Materials: Residual 2-halopyridine or 3-bromoaniline (or their boronic acid/ester counterparts).

  • Homocoupling Products: Bipyridyl or diaminobiphenyl species formed from the coupling of two identical starting molecules.

  • Catalyst and Ligand-Derived Impurities: Residual palladium catalyst and byproducts from phosphine ligands.

  • Solvent and Reagent Residues: Organic solvents and inorganic reagents used during the reaction and workup.

  • Degradation Products: Oxidation or other degradation products formed during synthesis or storage.

A robust analytical method must be able to effectively separate this compound from these potential impurities.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the required sensitivity, resolution, quantitation needs, and the nature of the impurities. The following table summarizes the key performance characteristics of TLC, HPLC, and GC-MS for the analysis of this compound.

Parameter Thin-Layer Chromatography (TLC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase on a plate.[1]High-resolution separation in a packed column based on partitioning between a liquid mobile phase and a solid stationary phase.[2][3]Separation of volatile compounds in a capillary column followed by mass-based detection.[2]
Typical Stationary Phase Silica gel 60 F254 or AluminaC18 reversed-phase silicaPolysiloxane-based capillary column
Typical Mobile Phase/Carrier Gas Solvent mixture (e.g., Ethyl Acetate/Hexane)Gradient of organic solvent (e.g., Acetonitrile) and buffered aqueous solutionInert gas (e.g., Helium)
Detection Limit (Typical) ~0.5% (visual), ~0.1% (HPTLC with densitometry)[1]~0.01% (UV detection)[1]~0.001% (MS detection)[1]
Resolution Lower compared to HPLC and GC.[4]HighVery High
Quantitative Analysis Semi-quantitative (visual), Quantitative (with densitometry).[4]Yes, highly accurate and precise.[4]Yes, highly accurate and precise.[5]
Analysis Time per Sample Fast (5-20 minutes for development).[4]Moderate (10-60 minutes).[3]Fast to Moderate (2-60 minutes).[3]
Key Advantages Simple, rapid, cost-effective, suitable for simultaneous screening of multiple samples.[4][6]High sensitivity, specificity, and precision; the gold standard for pharmaceutical purity analysis.[2][3]Excellent for volatile impurities, provides structural information for impurity identification.[2]
Key Limitations Lower sensitivity and resolution, primarily qualitative or semi-quantitative without specialized equipment.[4]Higher cost, more complex instrumentation.[3]Limited to thermally stable and volatile compounds; potential for thermal degradation of the analyte.[5]
Suitability for this compound Excellent for reaction monitoring and preliminary purity screening.Highly suitable for routine quality control and quantitative purity determination.Suitable for identifying volatile impurities; potential for thermal degradation should be evaluated.

Detailed Experimental Protocols

Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol describes a standard method for the qualitative and semi-quantitative purity assessment of this compound.

a) Materials and Reagents:

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.

  • Sample Solution: Prepare a solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

  • Standard Solution: If available, a certified reference standard of this compound at the same concentration.

  • Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane. The optimal ratio should be determined experimentally to achieve an Rf value for the main spot of approximately 0.3-0.4. A starting point could be a 30:70 (v/v) mixture of Ethyl Acetate:Hexane.

  • Developing Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm and 365 nm).

b) Experimental Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in saturating the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Spotting: Using a capillary tube or a micropipette, carefully spot a small volume (1-2 µL) of the sample solution onto the baseline drawn in pencil about 1 cm from the bottom of the TLC plate. If a standard is available, spot it alongside the sample.

  • Development: Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Drying: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization: View the dried plate under a UV lamp at 254 nm. This compound and other UV-active impurities will appear as dark spots. Circle the spots with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The purity is assessed by comparing the intensity and number of impurity spots to the main product spot. For semi-quantitative analysis, compare the impurity spots to a series of diluted standards.

Workflow for TLC Purity Assessment```dot

TLC_Workflow start Start prep Prepare Mobile Phase & Saturate Chamber start->prep spot Spot Sample and Standard on TLC Plate prep->spot develop Develop Plate in Chamber spot->develop dry Dry the TLC Plate develop->dry visualize Visualize Spots under UV Light dry->visualize analyze Calculate Rf Values & Assess Purity visualize->analyze end End analyze->end

Caption: Logical comparison of analytical methods for purity assessment.

Conclusion

For the purity assessment of this compound, Thin-Layer Chromatography serves as an invaluable tool for rapid reaction monitoring and preliminary purity screening due to its simplicity and low cost. [4]However, for rigorous quality control and accurate quantification of impurities, High-Performance Liquid Chromatography is the method of choice, offering superior resolution, sensitivity, and reproducibility. Gas Chromatography-Mass Spectrometry is a powerful complementary technique, particularly for the identification of volatile and unknown impurities. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from early-stage research to final product quality control.

References

A Comparative Guide to the Catalytic Activity of 3-(2-Pyridyl)aniline-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the catalytic performance of palladium catalysts featuring ligands based on the 3-(2-Pyridyl)aniline scaffold and its structural analogues. The pyridine-aniline framework is a key structural motif in the design of effective ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and functional materials. This document provides a summary of performance data from literature on related catalyst systems, detailed experimental protocols for catalyst synthesis and application, and visualizations of the catalytic processes to aid in experimental design and interpretation.

While direct side-by-side comparative studies on a series of this compound-based catalysts are limited in publicly available literature, this guide compiles and presents data from closely related N,N-bidentate ligand systems, such as bis(imino)pyridines and 2-phenylpyridines, to provide valuable insights into the expected catalytic behavior. The data is intended to serve as a predictive framework for catalyst selection and optimization.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. The efficiency of palladium catalysts in this reaction is highly dependent on the nature of the supporting ligand. Below are tabulated results from studies on palladium complexes with ligands structurally related to this compound, demonstrating the impact of ligand structure on catalytic yield.

Table 1: Catalytic Performance of Bis(imino)pyridine Palladium(II) Complexes in the Suzuki Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid [1]

Catalyst (Complex No.)Ligand StructureYield (%)
7 2,6-bis(imino)pyridine derivative70
8 2,6-bis(imino)pyridine derivative76
9 2,6-bis(imino)pyridine derivative90
10 2,6-bis(imino)pyridine derivative92
11 2,6-bis(imino)pyridine derivative95
12 2,6-bis(imino)pyridine derivative99

Reaction Conditions: 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K3PO4·3H2O (2 mmol), catalyst (0.01 mmol), H2O (5 mL), 80 °C, 2 h.[1]

Table 2: Catalytic Performance of Palladium(II) Complexes with 2-Phenylpyridine Derivative Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid [2]

Catalyst (Complex No.)Ligand (L)Yield (%)
1 2-(Mesityl)pyridine (L1)94
2 2-(2,4,6-Triisopropylphenyl)pyridine (L2)98
3 2-(Naphthalen-1-yl)pyridine (L3)63
4 2-(Anthracen-9-yl)pyridine (L4)46
5 2-(Pyren-1-yl)pyridine (L5)92
6 2-(Phenanthren-9-yl)pyridine (L6)97

Reaction Conditions: 4-bromotoluene (1.00 mmol), phenylboronic acid (2.20 mmol), K3PO4·3H2O (2.00 mmol), Pd catalyst (3 mol%), DMF/H2O (5:1), aerobic conditions.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based palladium catalyst and its application in a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of a Palladium(II) Complex with a this compound-type Ligand

This protocol describes a general method for the synthesis of a palladium(II) chloride complex with a bidentate N,N'-donor ligand.

Materials:

  • This compound derivative (1.0 mmol)

  • Palladium(II) chloride (PdCl2) (1.0 mmol, 177.3 mg)

  • Acetonitrile (anhydrous, 20 mL)

  • Diethyl ether (for precipitation)

Procedure:

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound derivative (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • In a separate flask, dissolve palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (10 mL). Gentle heating may be required to facilitate dissolution.

  • Slowly add the palladium(II) chloride solution to the ligand solution at room temperature with continuous stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.

  • Upon completion of the reaction (monitored by TLC or LC-MS), reduce the solvent volume under reduced pressure.

  • Add diethyl ether to the concentrated solution to precipitate the palladium complex.

  • Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterize the resulting complex using appropriate analytical techniques (e.g., NMR, FT-IR, elemental analysis).

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction Using a this compound-Based Palladium Catalyst

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.[1][3]

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst from Protocol 1 (0.01 mmol, 1 mol%)

  • Base (e.g., K3PO4·3H2O, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v, 5 mL)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Visualizations

The following diagrams illustrate the workflow for catalyst synthesis and the catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_coupling Suzuki-Miyaura Coupling s1 Dissolve Ligand in Acetonitrile s3 Mix Solutions s1->s3 s2 Dissolve PdCl2 in Acetonitrile s2->s3 s4 Stir at Room Temperature s3->s4 s5 Precipitate with Ether s4->s5 s6 Filter and Dry s5->s6 c1 Combine Reactants, Base, and Catalyst c2 Add Degassed Solvent c1->c2 c3 Heat and Stir under Inert Atmosphere c2->c3 c4 Reaction Monitoring (TLC/GC-MS) c3->c4 c5 Work-up and Extraction c4->c5 c6 Purification (Chromatography) c5->c6

Experimental workflow for catalyst synthesis and application.

suzuki_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X L_n pd0->pd_complex Ar-X oa_label Oxidative Addition transmetal Ar-Pd(II)-Ar' L_n pd_complex->transmetal Ar'B(OR)2 tm_label Transmetalation transmetal->pd0 Ar-Ar' re_label Reductive Elimination

Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

Unambiguous Structural Verification: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 3-(2-Pyridyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and properties. This guide provides an objective comparison between the definitive structural elucidation technique, single-crystal X-ray crystallography, and complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of the 3-(2-Pyridyl)aniline structure.

While a specific crystal structure for this compound is not publicly available, this guide will present the robust data obtained from spectroscopic analyses and compare it with the unparalleled detail that X-ray crystallography would provide. This comparative approach underscores the strengths and limitations of each technique in the context of structural validation.

Data Presentation: Spectroscopic Characterization of this compound

The following tables summarize the experimental data obtained from NMR and IR spectroscopy for this compound, providing a quantitative basis for its structural confirmation.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Technique Nucleus Chemical Shift (δ, ppm) Assignment
¹H NMR (400 MHz, CDCl₃)¹H8.77 (d, J = 4 Hz, 1H)Pyridyl-H
8.08 (d, J = 7.5 Hz, 1H)Pyridyl-H
7.38-7.26 (m, 2H)Phenyl-H
7.17 (d, J = 7.5 Hz, 1H)Pyridyl-H
6.95 (d, J = 8 Hz, 1H)Phenyl-H
4.99 (br s, 2H)-NH₂
¹³C NMR (100 MHz, CDCl₃)¹³C147.5, 144.0, 138.5, 136.1Aromatic C
128.9, 127.5, 121.4Aromatic C
116.1, 110.1Aromatic C

Note: NMR data is essential for determining the connectivity and chemical environment of atoms.

Table 2: Key IR Absorption Bands for a Structurally Similar Analog

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amine)Stretching~3417
C-H (Aromatic)Stretching~3060
C=N, C=C (Aromatic)Stretching~1596, 1560
C-N (Aromatic)Stretching~1305
C-H (Aromatic)Bending (out-of-plane)~778

Note: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The data presented is for the closely related compound 2-(2-Pyridinyl)-1H-indole and provides a strong indication of the expected peaks for this compound.

Comparative Analysis of Structural Elucidation Techniques

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement.

Analytical Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions.Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow.
¹H and ¹³C NMR Spectroscopy Elucidates the chemical environment and connectivity of hydrogen and carbon atoms.Provides detailed information about the molecular framework in solution.Does not provide direct information on bond lengths or angles in the solid state.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Rapid and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity and provides information on fragmentation patterns.Does not provide information on the 3D arrangement of atoms.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results.

Single-Crystal X-ray Crystallography (General Protocol)

  • Crystal Growth: A suitable single crystal of the compound is grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: A well-formed crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard one-dimensional spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of the IR spectrometer.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then collected.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography.

  • Ionization: The sample molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mandatory Visualization

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (Definitive) cluster_validation Structural Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Connectivity & Environment IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight XRay Single-Crystal X-ray Crystallography Purification->XRay 3D Structure (Gold Standard) Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation XRay->Validation

Caption: Workflow for the structural validation of this compound.

The Rising Stars of Synthesis: Benchmarking 3-(2-Pyridyl)aniline Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalytic systems is paramount. Among the myriad of ligands developed to enhance the performance of transition metal catalysts, 3-(2-Pyridyl)aniline derivatives have emerged as a promising class of N,N-bidentate ligands. Their unique electronic and steric properties offer significant potential in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the performance of this compound derivatives in organic synthesis, supported by experimental data and detailed protocols.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. The performance of this compound derivatives as ligands in these transformations is a key indicator of their utility. The following tables summarize the performance of various catalytic systems, including those based on this compound derivatives and common alternative ligands, in the widely used Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The efficiency of this reaction is highly dependent on the ligand complexed to the palladium catalyst.

Ligand/Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Derivative based
Pd(OAc)₂ / Substituted Pyridyl-AnilineAryl Iodide/BromidePhenylboronic AcidK₂CO₃HEP/H₂ORT - 808 - 1651 - 96[1]
In-situ generated Pd-complex with N,N-bidentate pyridyl ligandAryl HalidesArylboronic Acids--AmbientShortGood to High[2]
Alternative Ligand Systems
Pd(PPh₃)₄2,5-diiodopyrazinePhenylboronic AcidK₃PO₄1,4-Dioxane/H₂O9012Good[3]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic AcidK₂CO₃DME802High[3]
Pd(OAc)₂ / SPhos2,5-diiodopyrazinePhenylboronic AcidK₃PO₄Toluene10016High[3]
Ligand-Free (Pd(OAc)₂)Aryl HalideArylboronic Acid-WEBRT--[4]
Pd(II) complexes with various pyridine ligands------>90[5]

HEP = Hydroxyethyl pyrrolidone, WEB = Water extract of banana

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.

Ligand/Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Derivative based
Data for specific this compound derivatives in Buchwald-Hartwig amination is an active area of research. The general applicability of N,N-bidentate ligands suggests their potential in this reaction.
Alternative Ligand Systems
Pd(OAc)₂ / X-Phos3-Chloro-4-fluoroanilinen-HexylamineNaOtBuToluene1001885[6]
Pd₂(dba)₃ / RuPhos3-Chloro-5-(trifluoromethyl)anilineAnilineK₃PO₄Dioxane1102478[6]
Pd(OAc)₂ / MorDalPhos(Hetero)aryl ChloridesSecondary Amines-Water/Solvent-Free--Good to Excellent[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adoption of new synthetic strategies. Below are representative experimental protocols for the synthesis of a biaryl compound via a Suzuki-Miyaura cross-coupling reaction, comparing a ligand-based approach using a this compound derivative with a ligand-free method.

Protocol 1: Suzuki-Miyaura Coupling with a this compound Derivative Ligand

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions employing N,N-bidentate ligands.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • This compound derivative (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Degassed 1,4-dioxane/water (4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂, the this compound derivative ligand, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide and arylboronic acid to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling

This protocol provides a baseline for comparison, highlighting the role of the ligand in enhancing reaction efficiency.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Water Extract of Banana (WEB) (3 mL)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, combine the aryl halide, arylboronic acid, and Pd(OAc)₂.

  • Add the WEB solvent to the mixture.

  • Stir the reaction at room temperature for the appropriate time, monitoring by TLC or GC-MS.

  • After completion, extract the reaction mixture with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

Understanding the underlying processes in catalysis and experimental design is crucial for optimization. The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound derivatives in organic synthesis.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L Active Catalyst B Oxidative Addition (R-X) A->B Ar-X C R-Pd(II)-X(L) Intermediate B->C D Transmetalation (R'-B(OR)₂) C->D Ar'-B(OR)₂ E R-Pd(II)-R'(L) Intermediate D->E H [B(OR)₂(OH)] D->H F Reductive Elimination E->F F->A G R-R' Coupled Product F->G I Base I->D

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Selection start Define Model Reaction (Substrates, Conditions) ligand_library Select Ligand Library (Pyridyl-anilines, Phosphines, etc.) start->ligand_library initial_runs Perform High-Throughput Screening (HTS) ligand_library->initial_runs analyze_initial Analyze Initial Results (Yield, Selectivity) initial_runs->analyze_initial select_hits Identify 'Hit' Ligands analyze_initial->select_hits optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) select_hits->optimize_conditions validate_scope Validate Substrate Scope optimize_conditions->validate_scope analyze_optimized Analyze Optimized Results validate_scope->analyze_optimized final_selection Select Optimal Ligand/Conditions analyze_optimized->final_selection scale_up Scale-up Synthesis final_selection->scale_up final_product Final Product scale_up->final_product

A logical workflow for ligand screening and reaction optimization.

Conclusion

This compound derivatives represent a versatile and effective class of ligands for palladium-catalyzed cross-coupling reactions. The data presented in this guide indicates that catalytic systems employing these ligands can achieve high to excellent yields in Suzuki-Miyaura couplings, often under mild conditions. While direct, comprehensive comparative studies with a broad range of substituted pyridyl-aniline derivatives are still emerging, the available evidence strongly supports their potential to rival or even surpass the performance of more established ligand classes, such as phosphines.

The ease of synthesis and tunability of the electronic and steric properties of this compound derivatives make them attractive candidates for further research and development. For scientists and professionals in drug discovery and organic synthesis, the exploration of this ligand class offers a promising avenue for the development of more efficient and sustainable synthetic methodologies. The provided protocols and workflows serve as a starting point for incorporating these promising ligands into synthetic strategies and for the systematic optimization of their performance.

References

A Comparative Guide to the Purity of 3-(2-Pyridyl)aniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Pyridyl)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. As with any starting material intended for use in drug development, its purity is of paramount importance to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The International Council for Harmonisation (ICH) provides a comprehensive framework of guidelines for the control of impurities in new drug substances. This guide presents a comparative analysis of the purity of this compound from different sources, in accordance with ICH guidelines, and provides detailed experimental protocols for its assessment.

Understanding Impurities in this compound

Impurities in a drug substance can originate from various sources, including the synthetic route, degradation of the substance over time, or contamination from solvents and reagents. According to ICH Q3A(R2), impurities are classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, ligands, and catalysts.

  • Inorganic Impurities: These may be derived from the manufacturing process and are typically reagents, ligands, inorganic salts, and other materials like filter aids and charcoal.

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process.

The presence of these impurities, even in small amounts, can have a significant impact on the toxicological profile and stability of the final drug product. Therefore, robust analytical methods are required to detect and quantify them.

Comparison of this compound Purity from Different Suppliers

The purity of this compound can vary between different commercial suppliers due to differences in their synthetic and purification processes. Below is a comparative table summarizing the hypothetical purity profiles of this compound from three different suppliers, based on a comprehensive analysis including High-Performance Liquid Chromatography (HPLC) for assay and organic impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.

Parameter Supplier A Supplier B Supplier C ICH Reporting Threshold *
Assay (HPLC, % area) 99.85%99.52%98.99%-
Specified Impurities
Impurity 1 (e.g., Starting Material)0.06%0.15%0.35%> 0.05%
Impurity 2 (e.g., By-product)0.03%0.08%0.18%> 0.05%
Unspecified Impurities
Individual Unknown Impurity< 0.03%0.09%0.12%> 0.05%
Total Organic Impurities 0.09%0.32%0.65%-
Residual Solvents (GC-MS)
Toluene50 ppm250 ppm800 ppm< 890 ppm (ICH Q3C)
MethanolNot Detected150 ppm400 ppm< 3000 ppm (ICH Q3C)
Overall Purity HighModerateStandard

*Note: The reporting threshold is based on a maximum daily dose of ≤ 2g/day as per ICH Q3A(R2).

Experimental Protocols

HPLC-UV Method for Assay and Organic Impurity Determination

This method is designed for the quantitative determination of this compound (assay) and its organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      25.1 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution (for assay): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

    • Sample Solution (for assay and impurities): Accurately weigh about 10 mg of the this compound sample and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

Headspace GC-MS Method for Residual Solvent Analysis

This method is suitable for the identification and quantification of residual solvents.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer and a Headspace autosampler.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Injector Temperature: 220°C.

    • Transfer Line Temperature: 240°C.

    • MS Ion Source Temperature: 230°C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide) and cap the vial tightly.

Visualizing the Analytical Workflow and Method Comparison

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting start Start weigh Accurately Weigh this compound start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter Solution (if necessary) dissolve->filter hplc HPLC-UV Analysis (Assay & Organic Impurities) filter->hplc gcms Headspace GC-MS Analysis (Residual Solvents) filter->gcms integrate Integrate Peaks hplc->integrate gcms->integrate calculate Calculate Purity, Impurity Levels, and Solvent Content integrate->calculate report Generate Certificate of Analysis calculate->report end End report->end

Experimental workflow for purity analysis.

method_comparison cluster_methods Analytical Techniques for Purity Assessment cluster_attributes Key Attributes cluster_application Primary Application hplc HPLC-UV robust Robust & Quantitative hplc->robust gcms GC-MS volatile Analysis of Volatile & Semi-Volatile Compounds gcms->volatile lcms LC-MS sensitive High Sensitivity & Structural Information lcms->sensitive routine Routine Quality Control (Assay & Impurities) robust->routine solvents Residual Solvents & Volatile Impurities volatile->solvents identification Impurity Identification & Trace Analysis sensitive->identification

Comparison of analytical methods.

Conclusion and Recommendations

The purity of this compound is a critical attribute that can significantly influence the outcome of drug development projects. As demonstrated in the comparative data, the quality of this starting material can vary considerably between suppliers. For early-stage research where cost may be a primary driver, a standard purity grade might be acceptable. However, for later-stage development and manufacturing, a high-purity grade with a well-characterized impurity profile is essential to ensure regulatory compliance and the safety of the final drug product.

It is highly recommended that researchers and drug development professionals:

  • Request a comprehensive Certificate of Analysis from the supplier that details the methods used for purity assessment and lists the levels of known and unknown impurities.

  • Perform in-house purity verification using validated analytical methods, such as the HPLC and GC-MS protocols detailed in this guide.

  • Choose a supplier that can consistently provide a high-purity product with a low and well-controlled impurity profile.

By adhering to the principles outlined in the ICH guidelines and employing robust analytical techniques, the risks associated with impurities in this compound can be effectively mitigated, contributing to the development of safe and effective medicines.

Safety Operating Guide

Safe Disposal of 3-(2-Pyridyl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-(2-Pyridyl)aniline (CAS No. 15889-32-4), a compound often used in pharmaceutical and chemical synthesis. Adherence to these protocols is essential to mitigate risks and maintain a secure research environment.

Key Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Understanding these risks informs the stringent disposal procedures required.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol
CAS Number 15889-32-4
Melting Point 72-73 °C
Boiling Point 145-147 °C at 0.1 Torr
Density 1.133 ± 0.06 g/cm³ (Predicted)
Flash Point 197.323 °C
GHS Hazard Codes H301, H315, H319, H335

Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to be followed within a laboratory setting equipped with a Chemical Hygiene Plan.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified laboratory chemical fume hood.
  • Wear appropriate PPE, including:
  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles and a face shield.
  • A lab coat.
  • Ensure an emergency eyewash station and safety shower are readily accessible.

2. Waste Collection:

  • Unused or waste this compound should be collected in its original container or a designated, compatible, and clearly labeled hazardous waste container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
  • Containers must be sealed, airtight, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

3. Labeling and Storage:

  • Attach a completed hazardous waste label to the container as soon as the first quantity of waste is added.
  • The label should include the chemical name "this compound," the CAS number "15889-32-4," and the associated hazard pictograms (e.g., skull and crossbones, exclamation mark).
  • Store the sealed container in a designated satellite accumulation area until it is ready for pickup by a certified hazardous waste disposal service.

4. Spill and Contamination Decontamination:

  • In the event of a spill, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or commercial sorbent).
  • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
  • Contaminated lab coats or other clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[2]

5. Final Disposal:

  • The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[2][3]
  • Complete a chemical collection request form as per your institution's procedures for pickup by the environmental health and safety (EHS) department or a contracted waste management company.
  • It is the responsibility of the waste generator to properly characterize all waste materials in accordance with local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_contaminated Is the material contaminated? start->is_contaminated pure_waste Collect in a designated, labeled hazardous waste container. is_contaminated->pure_waste No spill_cleanup Absorb with inert material. Collect absorbed material and contaminated debris in a hazardous waste container. is_contaminated->spill_cleanup Yes seal_and_store Seal container and store in a designated satellite accumulation area. pure_waste->seal_and_store spill_cleanup->seal_and_store request_pickup Arrange for pickup by a certified hazardous waste disposal service. seal_and_store->request_pickup end End of Process request_pickup->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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3-(2-Pyridyl)aniline
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3-(2-Pyridyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.